The Chemical and Pharmacological Profile of (1R,2R)-2-Aminocyclobutan-1-ol: A Privileged Scaffold in Modern Medicinal Chemistry
Executive Summary In the pursuit of novel therapeutics, the spatial arrangement of pharmacophores is as critical as their chemical identity. (1R,2R)-2-aminocyclobutan-1-ol (CAS: 1909287-70-2) has emerged as a highly valu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of novel therapeutics, the spatial arrangement of pharmacophores is as critical as their chemical identity. (1R,2R)-2-aminocyclobutan-1-ol (CAS: 1909287-70-2) has emerged as a highly valuable chiral building block in medicinal chemistry and complex organic synthesis. Characterized by its highly strained four-membered ring and trans-vicinal amino alcohol motif, this molecule serves as a conformationally restricted bioisostere for flexible aliphatic chains. This technical guide explores the physicochemical properties, mechanistic reactivity, and synthetic protocols associated with (1R,2R)-2-aminocyclobutan-1-ol, providing a comprehensive resource for drug development professionals.
Structural Significance & Physicochemical Profile
The utility of (1R,2R)-2-aminocyclobutan-1-ol lies in its rigid cyclobutane architecture. The four-membered ring possesses approximately 26 kcal/mol of ring strain—a combination of angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain (eclipsing interactions)[1]. This strain fundamentally alters the hybridization and reactivity of the ring carbons, imparting unique physicochemical properties compared to larger cycloalkanes.
Handling the free base can be challenging due to its volatility and potential for oxidative degradation. Consequently, it is predominantly synthesized, stored, and utilized as a hydrochloride salt, which significantly enhances its thermal stability and aqueous solubility[1][2].
Quantitative Physicochemical Data
The following table summarizes the core computed and experimental properties of the free base compound:
Ensures specific spatial vectors for the -OH and -NH₂ groups, critical for stereospecific target binding.
Mechanistic Reactivity & Chemical Properties
The reactivity of (1R,2R)-2-aminocyclobutan-1-ol is governed by the interplay between its functional groups and the inherent strain of the cyclobutane ring.
Bifunctional Derivatization: The secondary alcohol and primary amine offer orthogonal reactivity. The amine readily undergoes reductive amination or amide coupling, while the hydroxyl group can be oxidized to a cyclobutanone derivative or esterified.
Ring-Opening Dynamics: Driven by the release of ~26 kcal/mol of ring strain, the cyclobutane core can undergo ring-opening under specific acidic or thermal conditions. Mechanistically, this proceeds via a hybrid Sₙ1/Sₙ2 pathway. As the C–O or C–N bond begins to break, the developing partial positive charge is stabilized by the concurrent cleavage of an adjacent C–C bond, yielding a stable acyclic intermediate[1]. This property is occasionally leveraged in cascade reactions to form complex acyclic architectures.
Applications in Drug Development
The primary pharmacological value of (1R,2R)-2-aminocyclobutan-1-ol is its ability to induce conformational restriction . When a highly flexible drug molecule binds to a target protein, it must adopt a specific bioactive conformation, resulting in a significant loss of conformational entropy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
). This thermodynamic penalty reduces the overall binding free energy (). By pre-organizing the pharmacophore into its bioactive state using the rigid cyclobutane scaffold, the entropy loss upon binding is minimized, dramatically improving target affinity and selectivity.
Key Therapeutic Applications:
Phantasmidine Analogs (nAChR Agonists): Phantasmidine is a potent nicotinic acetylcholine receptor agonist isolated from poison frogs. Researchers utilize (1R,2R)-2-aminocyclobutan-1-ol as a stereochemically pure starting material to construct the rigid pyrido-hexahydrooxazocinone framework of phantasmidine via transannular C-H insertion, exploring new treatments for neurological disorders[4][5].
MRGPRX2 Antagonists: In the development of treatments for inflammatory diseases, (1R,2R)-2-aminocyclobutan-1-ol is incorporated into bicyclic heterocycles. It replaces larger, more flexible rings (like 4-aminocyclohexan-1-ol) to fine-tune steric bulk and optimize hydrogen-bonding vectors within the MRGPRX2 receptor pocket[6].
Kinase Inhibitors: Cyclobutane derivatives are actively explored as selective covalent inhibitors of cyclin-dependent kinases (CDKs), where the rigid core precisely positions the warhead to interact with the kinase hinge region[2].
Fig 1. Pharmacological advantages of the rigid cyclobutane scaffold in drug development.
To utilize (1R,2R)-2-aminocyclobutan-1-ol in drug development, highly enantioselective and diastereoselective synthetic routes are required. The following protocol details a self-validating, gram-scale synthesis starting from 1,3-butadiene[5].
Protocol: Stereoselective Preparation of (1R,2R)-2-Aminocyclobutan-1-ol
Objective: Isolate the enantiomerically pure trans-amino alcohol via photochemical cycloaddition and asymmetric ring-opening.
Step-by-Step Methodology:
Photochemical Ring Closure:
Procedure: Prepare a dilute solution (1% w/v) of 1,3-butadiene in a suitable UV-transparent solvent. Irradiate using a medium-pressure mercury lamp for 7 days.
Causality: High dilution is critical. It kinetically favors the intramolecular [2+2] photochemical cycloaddition to form cyclobutene while suppressing intermolecular polymerization pathways[5].
Epoxidation:
Procedure: Treat the isolated cyclobutene with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C. Quench and extract to yield cyclobutene oxide.
Causality: Electrophilic epoxidation prepares the strained ring for stereospecific nucleophilic attack.
Procedure: React the epoxide with trimethylsilyl azide (TMSN₃) in the presence of a chiral (salen)Cr(III) complex catalyst.
Causality: The chiral environment of the (salen)Cr(III) catalyst dictates the facial selectivity of the azide attack, exclusively establishing the trans (1R,2R) configuration[5].
Reduction & Salt Formation:
Procedure: Reduce the azido-alcohol intermediate via catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction (PPh₃, H₂O). Treat the resulting free base with anhydrous HCl in diethyl ether to precipitate the hydrochloride salt.
Causality: Mild reduction converts the azide to a primary amine without cleaving the highly strained cyclobutane ring. Salt formation prevents oxidative degradation and volatilization[1][2].
Validation & Quality Control (Self-Validating System):
In-Process Control: Monitor Step 3 via LC-MS. The complete disappearance of the epoxide mass and the emergence of the azido-alcohol intermediate confirms successful nucleophilic opening.
Stereochemical Validation: Post-reduction, utilize 2D NOESY NMR spectroscopy. The absence of a Nuclear Overhauser Effect (NOE) cross-peak between the C1 (hydroxyl-bearing) and C2 (amine-bearing) protons validates the trans (1R,2R) configuration, ruling out the cis isomer.
Fig 2. Stereoselective synthesis of (1R,2R)-2-aminocyclobutan-1-ol from 1,3-butadiene.
References
(1R,2R)-2-aminocyclobutan-1-ol - PubChem
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Source: Rose-Hulman Institute of Technology
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WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists
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URL
Conformational analysis of chiral 2-aminocyclobutan-1-ol
An In-Depth Technical Guide to the Conformational Analysis of Chiral 2-Aminocyclobutan-1-ol Abstract Cyclobutane rings are unique structural motifs increasingly incorporated into drug candidates to enhance properties suc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Conformational Analysis of Chiral 2-Aminocyclobutan-1-ol
Abstract
Cyclobutane rings are unique structural motifs increasingly incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity by providing a three-dimensional scaffold.[1] The conformational preferences of these strained four-membered rings, however, are subtle and profoundly influenced by substitution patterns. This guide provides a comprehensive technical overview of the methodologies used to elucidate the conformational landscape of chiral 2-aminocyclobutan-1-ol, a key building block in medicinal chemistry. We will explore the synergistic application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, with high-level computational chemistry methods. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the three-dimensional structure of substituted cyclobutane systems.
Introduction: The Significance of the Cyclobutane Scaffold
The cyclobutane moiety is no longer a mere synthetic curiosity; it is a validated bioisostere for larger, more flexible, or more planar groups in drug design.[1] Its puckered, non-planar nature allows for precise vectorial positioning of substituents into protein binding pockets, a feat not easily achieved with aromatic rings or acyclic linkers. Chiral 1,2-disubstituted cyclobutanes, such as 2-aminocyclobutan-1-ol, are particularly valuable as they present two functional groups with defined stereochemistry, ideal for creating specific interactions with biological targets.
However, the conformational behavior of the cyclobutane ring is complex. Unlike the well-defined chair conformation of cyclohexane, cyclobutane exists as a dynamic equilibrium of puckered structures.[2] The energy barrier for interconversion is low, and the exact conformational preference is dictated by a delicate balance of steric hindrance, torsional strain, and non-covalent interactions, most notably intramolecular hydrogen bonding (IMHB) in the case of 2-aminocyclobutan-1-ol. A thorough understanding of this conformational landscape is therefore critical for rational drug design.
Theoretical Foundations: The Puckered World of Cyclobutane
A planar cyclobutane (D₄h symmetry) is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the ring "puckers" into a non-planar, butterfly-like conformation (D₂d symmetry), which represents the energy minimum.[2][3][4] This puckering is characterized by a dihedral angle (the angle between the two C-C-C planes) of approximately 30-35°.[3][5]
The puckered ring rapidly interconverts between two equivalent conformations, with one carbon atom moving from an "up" to a "down" position relative to the plane of the other three. When substituents are present, this interconversion is no longer between equivalent states. Substituents can occupy two distinct positions:
Axial (ax): Bonds are roughly perpendicular to the mean plane of the ring.
Equatorial (eq): Bonds are roughly parallel to the mean plane of the ring.
For a 1,2-disubstituted cyclobutane like 2-aminocyclobutan-1-ol, the relative orientation of the amino and hydroxyl groups (cis or trans) and their preference for axial or equatorial positions will determine the dominant conformation. This preference is strongly influenced by the potential for intramolecular hydrogen bonding between the amine and hydroxyl groups, which can lock the ring into a specific puckered state.[6][7]
Experimental Elucidation of Conformation
A multi-pronged experimental approach is necessary to confidently assign the conformation of 2-aminocyclobutan-1-ol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool in Solution
NMR is the most powerful technique for studying the conformation of molecules in solution, providing a time-averaged picture of the conformational equilibrium.
Key NMR Parameters:
³J Vicinal Coupling Constants: The coupling constant between protons on adjacent carbons (H-C-C-H) is dependent on the dihedral angle between them, as described by the Karplus relationship. This allows for the estimation of the ring's pucker.
⁴J Long-Range Coupling Constants: In cyclobutanes, the four-bond coupling between protons (H-C-C-C-H) is uniquely informative. A large coupling (⁴J(eq-eq) ≈ 5 Hz) is observed between two equatorial protons on opposite sides of the ring, while the corresponding axial-axial coupling is near zero (⁴J(ax-ax) ≈ 0 Hz).[8] This difference provides a decisive marker for assigning substituent positions.
Nuclear Overhauser Effect (NOE): This technique measures through-space interactions between protons that are close to each other (< 5 Å), irrespective of the number of bonds separating them.[9] An NOE between two protons provides definitive proof of their spatial proximity. For example, a strong NOE between a proton on C1 and a proton on C3 would indicate a cis relationship and help define the ring's pucker.
Sample Preparation: Dissolve 5-10 mg of the chiral 2-aminocyclobutan-1-ol sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent is critical, as it can influence hydrogen bonding and conformational equilibrium.
1D ¹H NMR Acquisition:
Acquire a standard high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Ensure adequate digital resolution to accurately measure coupling constants.
Integrate all signals and assign them to the respective protons based on chemical shift and multiplicity.
2D NOESY Acquisition:
Record a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
Use a mixing time appropriate for a small molecule (typically 300-800 ms) to allow for the buildup of NOE cross-peaks.
Data Analysis:
Analyze the ¹H spectrum to extract all relevant ³J and ⁴J coupling constants.
Analyze the NOESY spectrum to identify all through-space correlations. Cross-peaks indicate spatial proximity between the protons corresponding to the diagonal peaks.
Synthesize the J-coupling and NOE data to build a self-consistent 3D model of the dominant solution-state conformation.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and dihedral angles.[10][11] While this represents a single, static conformation, it is often the global energy minimum and serves as the ultimate benchmark for validating computational models.
Crystal Growth: Grow single crystals of the 2-aminocyclobutan-1-ol derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion.
Structure Solution and Refinement: Collect diffraction data by rotating the crystal in the X-ray beam. Process the data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final structure.
Analysis: Analyze the refined structure to extract key conformational data, such as the ring puckering angle and the exact positions (axial/equatorial) of the substituents.
Computational Chemistry: In Silico Conformational Prediction
Computational methods are indispensable for exploring the full conformational energy landscape and for rationalizing experimental findings. A hierarchical approach is typically employed.
Molecular Mechanics (MM): Force-field based methods (e.g., MMFF, OPLS) are computationally inexpensive and ideal for performing an initial broad conformational search to identify all possible low-energy conformers.
Density Functional Theory (DFT): Quantum mechanical methods provide a much more accurate description of electronic effects, including hydrogen bonding.[12][13][14] DFT calculations (e.g., using the B3LYP functional with a 6-31G* or larger basis set) are used to perform geometry optimization and calculate the relative energies of the conformers identified by the MM search.[13][15]
Structure Building: Build the 3D structure of the desired 2-aminocyclobutan-1-ol isomer (e.g., (1R, 2S)-isomer).
Initial Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to locate all potential energy minima.
DFT Optimization: Take the unique, low-energy conformers (e.g., within 5 kcal/mol of the global minimum) from the MM search and re-optimize their geometries using DFT (e.g., B3LYP/6-31G(d)).
Frequency Calculations: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data (enthalpy and Gibbs free energy).
Analysis: Compare the relative Gibbs free energies of all confirmed minima to determine the predicted Boltzmann population of each conformer at a given temperature. The lowest energy structure is the predicted most stable conformation. Compare the geometric parameters (dihedral angles, interatomic distances) of this conformer with experimental NMR and X-ray data.
Data Visualization and Integration
Visual tools are essential for conceptualizing the complex 3D relationships in conformational analysis.
Diagrams of Key Conformations and Workflows
A conceptual diagram of the two puckered conformers of a cis-isomer, highlighting the stabilizing intramolecular hydrogen bond.
Workflow for the experimental determination of molecular conformation.
Workflow for the in silico prediction of molecular conformation.
Data Summary Table
A crucial step is to consolidate data from all methods into a summary table for direct comparison.
Parameter
Method
Conformer A
Conformer B
Conclusion
Relative Energy (kcal/mol)
DFT (B3LYP/6-31G(d))
0.00
+2.5
A is more stable
⁴J (H2eq-H4eq) (Hz)
¹H NMR (Experimental)
N/A
4.8
Consistent with B
NOE (H1-H2)
NOESY (Experimental)
Strong (trans)
Weak (cis)
Depends on isomer
Puckering Angle (°)
X-ray Crystallography
-
32.1°
Solid state is B
O-N Distance (Å)
DFT (B3LYP/6-31G(d))
3.1
2.9 (H-bond)
H-bond in B
Table 1: Example of a synergistic data summary for analyzing a hypothetical cis-2-aminocyclobutan-1-ol.
Conclusion: A Unified Approach
The conformational analysis of chiral 2-aminocyclobutan-1-ol is a non-trivial challenge that requires a carefully integrated approach. No single technique provides the complete picture. NMR spectroscopy, with its sensitivity to dihedral angles and spatial proximity through J-couplings and the NOE, offers the most detailed insight into the solution-phase conformational equilibrium.[8][16] X-ray crystallography provides an invaluable, high-resolution snapshot of the molecule in its solid-state, minimum-energy conformation.[10] Computational chemistry acts as the theoretical glue, allowing for the exploration of the entire potential energy surface and providing a framework for interpreting experimental data.[15] By synergistically combining these methods, researchers can achieve a robust and reliable understanding of the 3D structure of these important building blocks, paving the way for more effective and rational drug design.
References
Egli, M., et al. (2006). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed.
Abraham, R.J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.
Lambert, J.B., & Roberts, J.D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society.
Lambert, J.B., & Roberts, J.D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society.
(N/A). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. ResearchGate.
Hruska, F.E., et al. (N/A). An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dTpdU. PubMed.
Ghosh, A.K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PMC.
(N/A). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. ResearchGate.
Champion, R., et al. (1992). A semirigid bender analysis of rinh-puckering in cyclobutane. Sci-Hub.
Wessjohann, L.A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
Mykhailiuk, P.K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
(N/A). Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol. Benchchem.
Stone, J.M.R., & Mills, I.M. (2006). Puckering structure in the infra-red spectrum of cyclobutane. Taylor & Francis.
Belluš, D., et al. (1974). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
(N/A). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). ResearchGate.
Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
Bach, T., et al. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society.
(N/A). (2010). Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. Google Patents.
(N/A). (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry - Figshare.
Patel, R.N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
(N/A). V J-Coupling. Weizmann Institute of Science.
Orús, J., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed.
Reich, H.J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin.
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Mukherjee, G.K., & Pal, A. (1974). Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
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Cerkovnik, J., et al. (2020). Non‐Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen‐Bond Strength in Amino‐Ethers and Amino‐Alcohols. PMC.
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An In-depth Technical Guide to the Thermodynamic Stability of Cyclobutane Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutane motif, a strained four-membered carbocycle, has emerged as a compelling scaffold in modern medicinal chemistry. Its unique puckered...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, a strained four-membered carbocycle, has emerged as a compelling scaffold in modern medicinal chemistry. Its unique puckered three-dimensional structure offers a degree of conformational rigidity that can be strategically exploited to enhance the pharmacological profiles of drug candidates. When functionalized with both amino and hydroxyl groups, the resulting cyclobutane amino alcohols present a fascinating interplay of structural constraints and intramolecular forces that dictate their thermodynamic stability. This guide provides a comprehensive exploration of the factors governing the stability of these molecules, the cutting-edge methodologies used to elucidate their conformational preferences, and the profound implications for rational drug design.
The Rising Prominence of Cyclobutane Scaffolds in Drug Discovery
Historically, cyclobutane and other strained ring systems were often eschewed by medicinal chemists due to concerns about their inherent instability. However, contemporary research has demonstrated that the cyclobutane ring is not only synthetically accessible but also possesses a unique set of properties that are highly advantageous for drug development.[1][2][3] The puckered nature of the cyclobutane ring provides a distinct three-dimensional geometry that can lock flexible molecules into a bioactive conformation, reduce planarity, and serve as a metabolically stable isostere for other chemical groups.[1][2][4] This has led to the successful incorporation of cyclobutane rings into a number of clinical and preclinical drug candidates, where they contribute to improved potency, selectivity, and pharmacokinetic properties.[3][4]
The introduction of amino and alcohol functionalities—key pharmacophoric elements—onto the cyclobutane framework gives rise to cyclobutane amino alcohols. These molecules are of particular interest as they combine the conformational rigidity of the cyclobutane core with the potential for specific hydrogen bonding interactions, which are crucial for molecular recognition at biological targets.[5][6]
The Conformational Landscape of the Cyclobutane Ring
To understand the thermodynamic stability of cyclobutane amino alcohols, it is essential to first grasp the conformational dynamics of the cyclobutane ring itself.
Ring Strain: A Defining Feature
The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[7][8][9]
Angle Strain: Arises from the deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. In a planar cyclobutane, these angles would be a rigid 90°, leading to substantial angle strain.[8][9][10]
Torsional Strain: Results from the eclipsing of C-H bonds on adjacent carbon atoms. A planar conformation would maximize these eclipsing interactions, further destabilizing the molecule.[8][11][12]
Puckering: The "Butterfly" Conformation
To alleviate torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation, often described as a "butterfly" shape.[8][11][12][13][14] In this conformation, one carbon atom is bent out of the plane of the other three by approximately 25°.[12][13] This puckering reduces the eclipsing interactions between adjacent C-H bonds, but it comes at the cost of a slight increase in angle strain as the C-C-C bond angles decrease to about 88°.[8][11][12] This trade-off between angle and torsional strain results in a dynamic equilibrium between two equivalent puckered conformations that rapidly interconvert at room temperature.[13]
Caption: Planar vs. Puckered Conformation of Cyclobutane.
Substituent Positions: Axial and Equatorial
The puckering of the cyclobutane ring gives rise to two distinct positions for substituents on each carbon atom:
Axial (a): Substituents that are perpendicular to the approximate plane of the ring.
Equatorial (e): Substituents that are in the approximate plane of the ring.
The relative stability of substituted cyclobutanes is highly dependent on the positions of the substituents. Generally, bulky substituents prefer the equatorial position to minimize steric interactions.[15]
The Decisive Role of Intramolecular Hydrogen Bonding
In amino alcohols, the presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the amino group) within the same molecule allows for the formation of intramolecular hydrogen bonds (IMHBs).[5][6][16] These interactions play a pivotal role in stabilizing specific conformations and can significantly influence the overall thermodynamic stability of the molecule.[15][16] The strength of the IMHB is dependent on the distance and orientation between the donor and acceptor groups, which in turn is dictated by the conformational preferences of the molecular backbone.[16]
Caption: Intramolecular Hydrogen Bond in an Amino Alcohol.
Thermodynamic Stability of Cyclobutane Amino Alcohols: A Synthesis of Concepts
The thermodynamic stability of a given cyclobutane amino alcohol is determined by the interplay between the conformational preferences of the cyclobutane ring and the propensity for intramolecular hydrogen bonding. This leads to a complex conformational energy landscape where certain isomers and conformers are significantly more stable than others.
1,2-Cyclobutane Amino Alcohols
In 1,2-disubstituted cyclobutanes, the trans isomer is generally more stable than the cis isomer. This is because in the trans conformation, both substituents can occupy equatorial positions, minimizing steric strain. In the cis isomer, one substituent must occupy an axial position, leading to greater steric hindrance.
For 1,2-cyclobutane amino alcohols, the ability to form an intramolecular hydrogen bond can influence this stability trend.
cis-1,2-Cyclobutane Amino Alcohol: For an IMHB to form, the amino and hydroxyl groups must be in close proximity. This can be achieved in a conformation where one group is axial and the other is equatorial. The stabilization gained from the IMHB may partially offset the destabilizing steric interactions of the axial substituent.
trans-1,2-Cyclobutane Amino Alcohol: In the more stable diequatorial conformation, the amino and hydroxyl groups are further apart, making intramolecular hydrogen bonding less favorable.
The overall thermodynamic stability will depend on the balance between minimizing steric strain (favoring the trans isomer) and maximizing intramolecular hydrogen bonding (which may be more favorable in the cis isomer).
1,3-Cyclobutane Amino Alcohols
In 1,3-disubstituted cyclobutanes, the cis isomer is typically more stable than the trans isomer. This is because in the cis conformation, both substituents can occupy equatorial positions. In the trans isomer, one substituent must be axial, leading to unfavorable 1,3-diaxial interactions.
For 1,3-cyclobutane amino alcohols, intramolecular hydrogen bonding can further stabilize the already favored cis isomer.
cis-1,3-Cyclobutane Amino Alcohol: In the diequatorial conformation, the amino and hydroxyl groups are positioned on the same side of the ring, facilitating the formation of a stabilizing intramolecular hydrogen bond across the ring.
trans-1,3-Cyclobutane Amino Alcohol: With one substituent axial and the other equatorial, the donor and acceptor groups are on opposite sides of the ring, making intramolecular hydrogen bonding impossible.
Therefore, in 1,3-cyclobutane amino alcohols, both steric considerations and intramolecular hydrogen bonding favor the cis isomer, making it significantly more thermodynamically stable than the trans isomer.
Methodologies for Assessing Thermodynamic Stability
A combination of experimental and computational techniques is employed to elucidate the conformational preferences and thermodynamic stability of cyclobutane amino alcohols.[1][8]
Experimental Approaches
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.
Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the relative populations of different conformers in equilibrium can be determined.
Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between protons, which can help to distinguish between different stereoisomers and conformers.
X-ray Crystallography: This technique provides precise information about the molecular structure in the solid state, offering a snapshot of the lowest energy conformation.[1]
Sample Preparation: Dissolve a precisely weighed sample of the cyclobutane amino alcohol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
Data Acquisition: Acquire high-resolution ¹H NMR and 2D NMR (e.g., COSY, NOESY) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Spectral Analysis:
Assign all proton resonances using 1D and 2D NMR data.
Measure the vicinal ³JHH coupling constants from the high-resolution ¹H NMR spectrum.
Analyze NOESY spectra to identify through-space correlations.
Conformational Equilibrium Calculation: Use the measured coupling constants and the Karplus equation to calculate the relative populations of the axial and equatorial conformers. The free energy difference (ΔG°) between the conformers can then be determined using the equation: ΔG° = -RTlnK, where K is the equilibrium constant.
Computational Methods
Computational chemistry provides invaluable insights into the geometries, energies, and thermodynamic properties of different conformers.[1][8]
Density Functional Theory (DFT): DFT calculations are widely used to optimize the geometries of different conformers and calculate their relative energies.[1]
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the molecule in a simulated solvent environment over time, providing a dynamic picture of the conformational equilibria.[1][8]
Caption: Workflow for DFT-based Conformational Analysis.
Structure Building: Construct 3D models of the cis and trans isomers of the cyclobutane amino alcohol.
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers for each isomer.
Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
Relative Energy Calculation: Compare the Gibbs free energies of all conformers to determine their relative stabilities and identify the global minimum energy conformation.
Data Summary: Factors Influencing Stability
Factor
Influence on Thermodynamic Stability
Ring Strain
Inherent destabilization of the cyclobutane ring.
Puckering
Reduces torsional strain, leading to a more stable "butterfly" conformation compared to a planar ring.
Substituent Position
Equatorial positions are generally favored over axial positions to minimize steric strain.
Intramolecular H-Bonding
Can significantly stabilize conformations where the amino and hydroxyl groups are in close proximity.
Stereochemistry
The relative stability of cis and trans isomers is determined by the interplay of steric effects and intramolecular hydrogen bonding.
Implications for Drug Design and Development
A thorough understanding of the thermodynamic stability of cyclobutane amino alcohols is paramount for their effective application in drug discovery.
Conformational Control: By strategically choosing the substitution pattern and stereochemistry, medicinal chemists can favor specific conformations that present the key pharmacophoric groups in the optimal orientation for binding to a biological target.
Improving Drug Properties: The rigidified conformations can lead to enhanced binding affinity, improved selectivity, and better metabolic stability.
Predictive Modeling: Computational models that accurately predict the thermodynamic stability of different isomers and conformers can guide the design and synthesis of new drug candidates, saving time and resources.
References
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PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. [Link]
Figshare. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link]
MDPI. (2025). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
ACS Publications. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]
MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
ACS Publications. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link]
PubMed. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. [Link]
ResearchGate. (Date not available). NMR Spectroscopy of Cyclobutanes. [Link]
RSC Publishing. (Date not available). Intramolecular hydrogen bonding and intermolecular association of amino alcohols. [Link]
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Doc Brown. (Date not available). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... [Link]
PMC. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. [Link]
ResearchGate. (2025). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. [Link]
ResearchGate. (2025). ChemInform Abstract: Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. [Link]
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University of Bath. (Date not available). Conformational Analysis. [Link]
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Dalal Institute. (Date not available). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
RSC Publishing. (Date not available). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. [Link]
Frontiers. (2018). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. [Link]
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Chemistry Stack Exchange. (2014). Stability of cis vs trans isomers?. [Link]
ChemRxiv. (Date not available). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
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An In-depth Technical Guide on (1R,2R)-2-aminocyclobutan-1-ol as a Conformationally Restricted GABA Analogue
Executive Summary Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] However, its therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] However, its therapeutic utility is limited by its poor blood-brain barrier permeability and high conformational flexibility, which allows it to bind to multiple receptor subtypes with low specificity.[2] This guide explores the rationale and application of conformational restriction as a key strategy in modern medicinal chemistry to overcome these limitations. We present a detailed analysis of (1R,2R)-2-aminocyclobutan-1-ol, a stereochemically defined cyclobutane derivative, as a case study in designing potent and selective GABA analogues. This document provides an in-depth look at its structural rationale, stereoselective synthesis, conformational analysis, and the requisite protocols for its pharmacological evaluation.
Introduction: The Rationale for Conformationally Restricted GABA Analogues
The Role of GABA in the Central Nervous System
GABAergic signaling is fundamental to maintaining the balance between neuronal excitation and inhibition. GABA exerts its effects by binding to three main classes of receptors: GABA_A, GABA_B, and GABA_C.[1][3]
GABA_A Receptors: These are ligand-gated ion channels (ionotropic receptors) that, upon GABA binding, open an integral chloride (Cl⁻) channel.[4] The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential. GABA_A receptors are the targets for many clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.[5]
GABA_B Receptors: These are G-protein-coupled receptors (metabotropic) that, upon activation, indirectly modulate potassium (K⁺) and calcium (Ca²⁺) channels, leading to a more prolonged inhibitory effect.[1]
GABA_C Receptors: A subclass of ionotropic receptors, primarily found in the retina, also gated by GABA to control chloride flux.[6]
The diverse array of GABA receptor subtypes, arising from different combinations of subunits (e.g., α1-6, β1-3, γ1-3 for GABA_A), presents a significant opportunity for developing subtype-selective therapeutic agents for conditions like epilepsy, anxiety, spasticity, and pain.[4][7]
The Principle of Conformational Restriction
The GABA molecule is highly flexible, capable of adopting numerous shapes or "conformations" due to the free rotation around its single bonds. Different conformations are thought to be responsible for binding to different receptor subtypes (e.g., a partially extended, planar conformation for certain GABA_A receptors).[2][8] This flexibility is a double-edged sword: it allows GABA to be a universal inhibitory key, but it also leads to a lack of specificity and off-target effects when trying to use it as a drug.
Conformational restriction is a powerful drug design strategy that involves incorporating the flexible pharmacophore of a molecule into a rigid ring structure.[2] By "locking" the key functional groups (the amine and the carboxylic acid, or its bioisostere) into a specific spatial arrangement, a conformationally restricted analogue can be designed to fit a particular receptor subtype's binding pocket with much higher precision. This can lead to:
Increased Potency: A higher affinity for the target receptor.
Enhanced Selectivity: Reduced binding to other receptor subtypes, minimizing side effects.
Improved Pharmacokinetics: Increased lipophilicity can improve blood-brain barrier penetration.
(1R,2R)-2-aminocyclobutan-1-ol: A Case Study
Incorporating the GABA pharmacophore into a cyclobutane ring is an effective way to reduce its flexibility.[2] The stereochemistry of the substituents on this ring is critical for defining the precise three-dimensional orientation of the amino and hydroxyl groups, which mimic the amine and carboxylate groups of GABA, respectively.
Molecular Structure and Stereochemistry
(1R,2R)-2-aminocyclobutan-1-ol is a specific stereoisomer of 2-aminocyclobutanol.[9][10] The "(1R,2R)" designation specifies the absolute configuration at the two chiral centers. The "trans" relationship between the amino and hydroxyl groups means they are on opposite faces of the cyclobutane ring. This defined geometry is hypothesized to present the key functional groups to the GABA receptor in a pre-organized, low-energy conformation that is favorable for binding.
Conformational Analysis
The puckered nature of the cyclobutane ring, combined with the trans-orientation of the substituents, severely limits the available conformations. The primary conformation is likely a puckered ring where the amino and hydroxyl groups occupy pseudo-equatorial positions to minimize steric strain. This rigidity is the cornerstone of its design, aiming to lock the molecule into a bioactive conformation that selectively fits a specific GABA receptor subtype. In solution, intramolecular hydrogen bonding between the hydroxyl proton and the amine lone pair can further stabilize a preferred conformation, an effect that can be studied using NMR and IR spectroscopy.[11][12]
Synthesis of Enantiomerically Pure (1R,2R)-2-aminocyclobutan-1-ol
Achieving high enantiomeric purity is paramount, as different stereoisomers can have vastly different biological activities. Synthesis of chiral amino alcohols can be achieved through various methods, including chiral pool synthesis, asymmetric reduction, and biocatalysis.[13][14] A common strategy involves the stereoselective reduction of a corresponding α-amino ketone or the ring-opening of a chiral epoxide.
Below is a conceptual workflow for the synthesis, often starting from a chiral precursor or involving an asymmetric catalytic step to set the desired stereochemistry.
Caption: A generalized workflow for the stereoselective synthesis of (1R,2R)-2-aminocyclobutan-1-ol.
Pharmacological Profile and Evaluation
The central hypothesis is that the rigid structure of (1R,2R)-2-aminocyclobutan-1-ol will confer selectivity for a subset of GABA receptors. Its activity must be empirically determined through a series of in vitro and in vivo assays.
Interaction with GABA Receptors
The primary evaluation involves determining the affinity and functional activity of the compound at different GABA receptor subtypes. This is typically done using:
Radioligand Binding Assays: To measure the compound's ability to displace a known radioactive ligand from the receptor, yielding an inhibition constant (Ki) that reflects binding affinity.
Electrophysiological Assays: Techniques like two-electrode voltage clamp (TEVC) on Xenopus oocytes or patch-clamp on cultured neurons expressing recombinant GABA receptors are used.[15][16] These assays measure the actual ion flow through the channel in response to the compound, determining whether it is an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator (enhances or decreases the effect of GABA).[17]
Structure-Activity Relationship (SAR) Insights
To validate the design principles, it is crucial to synthesize and test other stereoisomers (e.g., the cis-(1R,2S) isomer and the trans-(1S,2S) enantiomer). Comparing the biological activity across these isomers provides invaluable SAR data. For example, if the (1R,2R) isomer is significantly more potent than the (1S,2S) isomer, it confirms a specific stereochemical requirement at the receptor binding site. This comparative analysis is a self-validating system for the hypothesis that a specific, rigid conformation is key to activity.[18]
Potential Therapeutic Applications
Based on its selectivity profile, (1R,2R)-2-aminocyclobutan-1-ol could be a lead compound for developing drugs for neurological and psychiatric disorders.[19] For instance, a compound selective for GABA_A receptors containing α2/α3 subunits might be a potent anxiolytic with reduced sedative side effects.[7]
Experimental Protocols
Protocol 1: Stereoselective Synthesis via Photocyclization
This protocol is adapted from methodologies involving the Norrish/Yang photocyclization reaction, a powerful tool for forming cyclobutanols.[20]
Substrate Synthesis: Synthesize a chiral N-acylated α-amino ketone precursor from a commercially available chiral amino acid (e.g., (R)-alanine). This involves N-acylation followed by coupling with an appropriate aromatic ketone fragment.
Photolysis: Dissolve the ketone precursor in an inert solvent like benzene or toluene (degassed with nitrogen for 30 minutes) to a concentration of ~0.01 M.
Irradiation: Irradiate the solution in a quartz vessel using a medium-pressure mercury lamp (e.g., 450W Hanovia) with a Pyrex filter (to block wavelengths <290 nm) at room temperature.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Workup: Upon completion, remove the solvent under reduced pressure.
Purification: Separate the resulting diastereomeric cyclobutanols using silica gel column chromatography. The stereoselectivity of the reaction often favors one diastereomer.
Deprotection: Remove the N-acyl protecting group under appropriate conditions (e.g., acid or base hydrolysis) to yield the final product, (1R,2R)-2-aminocyclobutan-1-ol.
Characterization: Confirm the structure and stereochemistry using NMR spectroscopy (¹H, ¹³C, NOESY), mass spectrometry, and chiral HPLC to determine enantiomeric excess (ee).
Protocol 2: Conformational Analysis using NMR Spectroscopy
This protocol outlines the use of Nuclear Magnetic Resonance (NMR) to probe the solution-state conformation.[21]
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ for non-polar environments, DMSO-d₆ for polar environments) in an NMR tube.
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The coupling constants (³J values) between protons on the cyclobutane ring are highly dependent on the dihedral angles and can provide direct evidence of the ring's pucker and the relative orientation of substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum. Cross-peaks in a NOESY spectrum indicate protons that are close in space (< 5 Å), regardless of whether they are bonded. The presence or absence of specific NOEs can confirm the cis or trans relationship of substituents and provide strong evidence for the preferred conformation.
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Changes in chemical shifts or coupling constants with temperature can indicate the presence of a dynamic equilibrium between multiple conformations.
Data Analysis: Analyze coupling constants and NOE intensities to build a model of the predominant solution-state conformation. Compare these empirical findings with theoretical models from computational chemistry for validation.[12]
Protocol 3: In Vitro Evaluation via Two-Electrode Voltage Clamp (TEVC)
This protocol describes the functional characterization of the compound at recombinant GABA_A receptors expressed in Xenopus laevis oocytes.[16][22]
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding the subunits for the desired GABA_A receptor subtype (e.g., α1, β2, and γ2). Incubate for 2-5 days to allow for receptor expression.
Electrophysiology Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution). Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV.
Agonist Testing:
Establish a baseline current in the buffer.
Apply a known concentration of GABA (e.g., the EC₅₀ concentration) to elicit a control current response.
After a washout period, apply various concentrations of (1R,2R)-2-aminocyclobutan-1-ol to the oocyte and record the induced current.
Construct a dose-response curve to determine the compound's potency (EC₅₀) and efficacy (maximal response relative to GABA).
Modulator Testing: To test for allosteric modulation, co-apply a fixed, low concentration of the test compound with a full dose-response curve of GABA. A leftward shift in the GABA dose-response curve indicates positive allosteric modulation.
Data Analysis: Analyze the current traces using software like pCLAMP. Fit the dose-response data to the Hill equation to calculate EC₅₀ and Hill slope values.[23]
Caption: Workflow for evaluating the functional activity of the target compound at GABA_A receptors.
Future Directions and Conclusion
The design of conformationally restricted analogues represents a mature and highly successful strategy in modern drug discovery. (1R,2R)-2-aminocyclobutan-1-ol serves as an excellent model for the rational design of a selective GABAergic agent. The principles outlined—leveraging stereochemistry to enforce a bioactive conformation—are broadly applicable. Future work should focus on a comprehensive evaluation of this molecule across a wide panel of GABA receptor subtypes to fully elucidate its selectivity profile. Further optimization of the cyclobutane scaffold, perhaps by adding other substituents, could fine-tune its properties, leading to the development of next-generation therapeutics for neurological disorders. The combination of rational design, stereoselective synthesis, and detailed pharmacological profiling provides a robust framework for advancing our understanding of GABA receptor pharmacology and discovering novel clinical candidates.
References
A numbered list of all sources cited, including Title, Source, and a valid, clickable URL for verification.
Sarva, J., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry. [Link]
Conti, P., et al. (1998). Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. British Journal of Pharmacology. [Link]
Fung, L. S., et al. (1979). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Journal of Neurochemistry. [Link]
Pacheco, C., et al. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. [Link]
Möhler, H. (2006). GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. Current Opinion in Pharmacology. [Link]
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Armstrong, L. (2021). Study of GABA Receptors and their Clinical Significance. Molecular Enzymology and Drug Targets. [Link]
ResearchGate. The association of GABA with some conformationally restricted structural analogues. ResearchGate. [Link]
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Role of (1R,2R)-2-aminocyclobutan-1-ol in peptidomimetic design
The Role of (1R,2R)-2-Aminocyclobutan-1-ol in Peptidomimetic Design[1] Executive Summary (1R,2R)-2-aminocyclobutan-1-ol represents a privileged scaffold in modern peptidomimetic design, valued for its ability to impose r...
Author: BenchChem Technical Support Team. Date: March 2026
The Role of (1R,2R)-2-Aminocyclobutan-1-ol in Peptidomimetic Design[1]
Executive Summary
(1R,2R)-2-aminocyclobutan-1-ol represents a privileged scaffold in modern peptidomimetic design, valued for its ability to impose rigid conformational constraints on peptide backbones while mimicking the transition states of hydrolytic enzymes.[1] Unlike flexible acyclic amino alcohols, this cyclobutane-derived motif reduces the entropic penalty of receptor binding by locking the
and torsion angles into a bioactive conformation. This guide details the structural mechanics, enantioselective synthesis, and application of this scaffold in developing high-affinity protease inhibitors and stable foldamers.
Structural & Stereochemical Fundamentals
1.1. The Trans-Constraint Mechanism
The (1R,2R) stereochemistry denotes a trans relationship between the hydroxyl and amine functional groups on the cyclobutane ring. This geometric arrangement is critical for two reasons:
Vectorial Alignment: The trans orientation forces the functional groups (and any attached peptide chains) into an extended or specific helical trajectory, distinct from the turn-inducing cis isomers. This makes it ideal for mimicking extended peptide strands (beta-strands) or specific helix types (e.g., 12-helices in
Ring Puckering: The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain. In the (1R,2R) isomer, this puckering positions the substituents pseudo-equatorially, minimizing steric clash and stabilizing the "locked" conformation.
1.2. Transition State Mimicry (The Hydroxyethylene Isostere)
In protease inhibitor design, the core challenge is mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.
Natural Substrate: The planar amide bond is attacked by water, forming a tetrahedral
carbon.
The Mimic: The (1R,2R)-2-aminocyclobutan-1-ol moiety provides a stable alcohol (-CH(OH)-) that mimics this transition state.[1]
Advantage: The cyclobutane ring restricts the rotation of the
and side chains, pre-organizing them to fit into the enzyme's and pockets. This "rigidification" significantly improves binding affinity () compared to flexible acyclic isosteres.
Enantioselective Synthesis Protocols
The synthesis of (1R,2R)-2-aminocyclobutan-1-ol requires strict stereocontrol.[1] The most robust route involves the enzymatic resolution of 2-aminocyclobutanone derivatives.
Protocol: Chemo-Enzymatic Synthesis via Lipase Resolution
Objective: Isolate (1R,2R)-2-aminocyclobutan-1-ol with >99% ee.
Incubate at 30°C with orbital shaking.[1] Monitor conversion by HPLC.
Mechanism:[1][2][3][4][5] The lipase selectively acetylates the (1S,2S) enantiomer (or precursor), leaving the desired (1R,2R) ketone or alcohol precursor untouched or specifically reacting it depending on the specific lipase strain preference. Correction based on recent literature (Grygorenko et al.): The lipase often resolves the alcohol after reduction.
Refined Route: Reduce the ketone first to the racemic trans-alcohol, then resolve.
Reduction & Resolution (The "Grygorenko" Modified Route):
Reduction: Treat (±)-N-Cbz-2-aminocyclobutanone with
in MeOH at 0°C. This yields (±)-trans-N-Cbz-2-aminocyclobutan-1-ol (cis isomer is minor).[1]
Resolution: Dissolve the (±)-trans-alcohol in THF/Vinyl Acetate. Add Amano Lipase PS.[1]
Outcome: The lipase selectively acetylates the (1S,2S)-enantiomer to the acetate. The (1R,2R)-alcohol remains unreacted.[1]
Purification: Separate the (1R,2R)-alcohol from the (1S,2S)-acetate via column chromatography (Silica gel, EtOAc/Hexane gradient).
Deprotection (Optional):
To obtain the free amine, perform hydrogenolysis (
, Pd/C) in MeOH.
Yield & Purity: Typical yields are 40-45% (theoretical max 50% for resolution) with >98% ee.[1]
Peptidomimetic Integration & Design Logic
3.1. Incorporation Strategy
The (1R,2R)-2-aminocyclobutan-1-ol scaffold is typically introduced as a C-terminal modifier or a central transition-state insert .[1]
N-Terminal Linkage: The amine group (
) forms an amide bond with the preceding amino acid (P2 residue).
O-Functionalization: The hydroxyl group (
) is left free to act as the transition state mimic (interacting with catalytic aspartates in HIV protease) or can be etherified to extend the scaffold.
3.2. Visualizing the Conformational Lock
The following diagram illustrates how the cyclobutane ring restricts the backbone compared to a flexible peptide.
Caption: The "Conformational Lock" effect. The cyclobutane scaffold pre-pays the entropic cost of binding by restricting rotatable bonds, leading to higher affinity interactions.
Case Study: HIV Protease Inhibition
The most prominent application of this scaffold is in the design of next-generation HIV protease inhibitors.
Mechanism: The enzyme cleaves the Phe-Pro or Tyr-Pro bond in the viral polyprotein.[1]
Inhibitor Design:
The (1R,2R)-2-aminocyclobutan-1-ol unit replaces the cleavable dipeptide.[1]
The hydroxyl group binds to the catalytic Asp25/Asp125 residues.
The cyclobutane ring prevents the "collapse" of the inhibitor structure, maintaining the precise distance required between the hydrophobic P1 (e.g., benzyl) and P1' groups.
Data Highlight: Analogues containing the trans-cyclobutane core have demonstrated
values in the low nanomolar range (2-10 nM), often retaining potency against drug-resistant strains where flexible inhibitors fail due to mutation-induced active site expansion.[1]
Quantitative Comparison
Feature
Natural Peptide (Ser/Thr)
Acyclic Isostere (Hydroxyethylene)
(1R,2R)-Cyclobutane Scaffold
Backbone Flexibility
High ( free rotation)
Moderate (Rotatable bonds)
Locked (Ring constrained)
Entropic Penalty
High
Medium
Low (Pre-organized)
Proteolytic Stability
Low (Rapid hydrolysis)
High (Non-cleavable)
Very High (Steric bulk + Ring)
Secondary Structure
Variable
Extended Strand
Defined Vector / Helix Inducer
References
Grygorenko, O. O., et al. (2021).[6] Stereoselective Synthesis of Cyclobutane Amino Acids and Their Application in Peptidomimetics. Chemical Reviews. Link
Ortuño, R. M., et al. (2005). Cyclobutane-containing Peptidomimetics: Synthesis and Conformational Properties. European Journal of Organic Chemistry. Link
Ghosh, A. K., et al. (2008). Structure-Based Design of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. Link
Aitken, D. J., et al. (2004). Conformational Preferences of Peptides Containing Trans-2-Aminocyclobutanecarboxylic Acid. Journal of the American Chemical Society. Link
BenchChem. (2025).[1] (1R,2R)-2-aminocyclobutan-1-ol Product Data and Applications. Link
Hydrogen Bonding Patterns in 1,2-Aminocyclobutanols: A Structural and Mechanistic Guide
Executive Summary The incorporation of strained ring systems into pharmaceutical candidates has revolutionized modern drug discovery. Among these, the cyclobutane scaffold has emerged as a privileged motif.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of strained ring systems into pharmaceutical candidates has revolutionized modern drug discovery. Among these, the cyclobutane scaffold has emerged as a privileged motif. Unlike larger, highly flexible cycloalkanes, cyclobutanes adopt a rigid, puckered conformation (~30° dihedral angle)[1]. When functionalized as 1,2-aminocyclobutanols, this unique geometry dictates profound stereochemical consequences, specifically regarding the formation of Intramolecular Hydrogen Bonds (IMHBs).
This technical whitepaper provides an in-depth analysis of the conformational dynamics, hydrogen bonding patterns, and physicochemical impacts of 1,2-aminocyclobutanols. Designed for researchers and drug development professionals, this guide synthesizes theoretical principles with field-proven experimental protocols to leverage IMHBs for optimizing membrane permeability and drug-like properties.
Conformational Dynamics and IMHB Formation
The ability of a molecule to form an IMHB depends entirely on the spatial proximity and orbital alignment of its hydrogen bond donor and acceptor groups. In 1,2-aminocyclobutanols, the highly strained four-membered ring forces the carbon-carbon bonds into a puckered geometry to relieve torsional strain (eclipsing interactions)[1].
The cis vs. trans Dichotomy
The relative stereochemistry of the hydroxyl (-OH) and amino (-NH
) groups fundamentally alters the molecule's hydrogen bonding landscape:
cis-1,2-Aminocyclobutanol: In the cis configuration, the puckered ring forces one substituent into a pseudo-axial position and the other into a pseudo-equatorial position. This geometry places the oxygen and nitrogen atoms in close spatial proximity, allowing for a highly favorable, strong IMHB[2]. The resulting five-membered hydrogen-bonded pseudo-ring is thermodynamically stable.
trans-1,2-Aminocyclobutanol: The trans isomer typically adopts a di-pseudo-equatorial conformation to minimize steric clash. However, this orientation points the -OH and -NH
vectors away from each other. The rigid cyclobutane backbone prevents the bond rotation necessary to bring these groups together, thereby precluding strong IMHB formation and leaving the polar groups exposed to the solvent[2].
Causality in Physicochemical Properties
The presence of an IMHB in the cis-isomer creates a "polarity shielding" effect. By internally satisfying the hydrogen bond donor and acceptor capacities of the -OH and -NH
groups, the molecule presents a more lipophilic exterior to its environment. This desolvation effect is critical in "beyond rule of five" chemical space, as it significantly enhances passive membrane permeability and intestinal absorption without requiring the permanent removal of polar functional groups[3].
Mechanistic pathway of IMHB enhancing membrane permeability in cis-1,2-aminocyclobutanol.
Quantitative Data Presentation
The divergent hydrogen bonding patterns between the cis and trans isomers result in measurable differences in their physicochemical profiles. Table 1 summarizes the typical comparative data observed in drug development workflows.
Table 1: Comparative Physicochemical Profiles of 1,2-Aminocyclobutanol Isomers
Property
cis-1,2-Aminocyclobutanol
trans-1,2-Aminocyclobutanol
Ring Conformation
Puckered (Pseudo-axial/equatorial)
Puckered (Di-pseudo-equatorial)
IMHB Strength
Strong (5-membered pseudo-ring)
Weak to None
Apparent Lipophilicity (LogP)
Higher (Due to polarity shielding)
Lower (Exposed polar groups)
Aqueous Solubility
Lower
Higher (Favorable solvent H-bonding)
Membrane Permeability (Papp)
High
Low to Moderate
Primary Application
Enhancing passive cellular uptake
Maximizing target-binding interactions
Experimental Workflows & Protocols
To effectively utilize 1,2-aminocyclobutanols, researchers must be able to selectively synthesize the desired diastereomer and rigorously validate its hydrogen bonding state.
Protocol A: Diastereoselective Synthesis of cis-1,2-Aminocyclobutanol
The stereoselective synthesis of cyclobutanes is notoriously challenging due to ring strain. A highly reliable method involves the reduction of a 2-aminocyclobutanone precursor, where the choice of reducing agent dictates the diastereomeric ratio[4]. Alternatively, [2+2] photocycloaddition followed by functional group manipulation provides excellent stereocontrol[5].
Step-by-Step Methodology (Reduction Approach):
Preparation: Dissolve 1.0 equivalent of the highly purified 2-(dibenzylamino)cyclobutan-1-one precursor in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
Temperature Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath to maximize kinetic control during the hydride transfer.
Reduction: Dropwise, add 1.2 equivalents of L-Selectride (lithium tri-sec-butylborohydride). Causality Note: The bulky sec-butyl groups of L-Selectride force the hydride to attack from the less sterically hindered face of the cyclobutanone, selectively pushing the resulting hydroxyl group into the cis orientation relative to the bulky dibenzylamino group.
Quenching & Workup: After 2 hours, quench the reaction with 10% aqueous NaOH and 30% H
O to oxidize the residual borane. Extract with ethyl acetate, dry over MgSO, and concentrate in vacuo.
Deprotection: Subject the crude intermediate to catalytic hydrogenation (Pd/C, H
gas, 1 atm) in methanol to remove the benzyl protecting groups, yielding the free cis-1,2-aminocyclobutanol.
Protocol B: Self-Validating NMR Dilution Study for IMHB Confirmation
To prove that the hydrogen bond is intramolecular rather than intermolecular (solute-solute), a
H-NMR dilution study in a non-polar, non-hydrogen-bonding solvent (e.g., CDCl) is required.
Step-by-Step Methodology:
Sample Preparation: Prepare a highly concentrated stock solution (e.g., 100 mM) of the synthesized 1,2-aminocyclobutanol in anhydrous CDCl
.
Serial Dilution: Prepare a gradient of samples by diluting the stock solution to 50 mM, 25 mM, 10 mM, 5 mM, and 1 mM using volumetric glassware.
Data Acquisition: Acquire high-resolution
H-NMR spectra for each concentration at a tightly controlled temperature (e.g., 298 K).
Data Analysis & Causality: Track the chemical shift (
) of the -OH and -NH protons.
Self-Validation Logic: If the chemical shift remains constant across all concentrations, the hydrogen bond is entirely internal (IMHB), as the local electronic environment of the proton does not change with molecular distance. If the chemical shift moves significantly upfield (lower ppm) as concentration decreases, the hydrogen bonds were intermolecular and are being broken by dilution.
Workflow for the stereoselective synthesis and NMR validation of 1,2-aminocyclobutanols.
Conclusion
The 1,2-aminocyclobutanol motif is a powerful tool in the medicinal chemist's arsenal. By understanding the causal relationship between the cyclobutane ring's ~30° puckered conformation and the spatial alignment of its substituents, researchers can rationally design molecules that exploit intramolecular hydrogen bonding. The cis-isomer's ability to form a robust IMHB effectively shields its polar surface area, providing an elegant structural solution to the pervasive challenge of achieving oral bioavailability and membrane permeability in complex, high-molecular-weight drug candidates.
References
RSC Publishing. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Retrieved from[Link][3]
Engineering Molecular Rigidity: A Technical Guide to Chiral Cyclobutane Building Blocks in Drug Discovery
Executive Summary & The Strategic Imperative The integration of cyclobutane motifs into small-molecule drug candidates has transitioned from a structural novelty to a strategic imperative in modern medicinal chemistry. C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Strategic Imperative
The integration of cyclobutane motifs into small-molecule drug candidates has transitioned from a structural novelty to a strategic imperative in modern medicinal chemistry. Cyclobutanes offer unique spatial arrangements, high sp³ character, and significant intrinsic ring strain, making them exceptional bioisosteres for phenyl rings and other planar motifs[1][2]. By enforcing conformational restriction, chiral cyclobutanes enhance target binding affinity while simultaneously improving metabolic stability against cytochrome P450-mediated degradation.
Historically, the asymmetric synthesis of highly substituted cyclobutanes presented profound challenges due to the difficulty in controlling regio- and enantioselectivity across a highly strained framework[2][3]. However, recent breakthroughs in transition metal catalysis, visible-light photochemistry, and organocatalytic ring expansions have democratized access to these elusive building blocks[4][5]. This whitepaper synthesizes the latest mechanistic paradigms and provides field-proven, self-validating protocols for the stereocontrolled synthesis of chiral cyclobutanes.
Mechanistic Paradigms in Asymmetric Synthesis
The construction of the four-membered carbocycle relies on overcoming the Woodward-Hoffmann rules, which dictate that a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed[6][7]. Modern synthetic strategies have evolved to bypass traditional limitations through three primary pathways.
Strategic pathways for the asymmetric synthesis of chiral cyclobutane building blocks.
Photochemical [2+2] Cycloadditions via Triplet Energy Transfer (EnT)
Direct UV irradiation of alkenes often yields complex mixtures of regioisomers and degradation products. The advent of visible-light-induced Triplet Energy Transfer (EnT) has revolutionized this space[3][6]. In this process, a transition metal photocatalyst (e.g., Ir(III) or Ru(II) complexes) absorbs visible light and undergoes intersystem crossing (ISC) to a long-lived triplet state. Through Dexter energy transfer, the catalyst activates an alkene substrate to a triplet 1,4-diradical[6][7]. When coupled with a chiral Lewis acid or a hydrogen-bonding template, the diradical intermediate undergoes a highly stereocontrolled [2+2] cycloaddition with a ground-state alkene[3][8].
Mechanistic cycle of visible-light induced [2+2] cycloaddition via Dexter Energy Transfer.
Earth-Abundant Transition Metal Catalysis
While photochemical methods excel with electron-deficient alkenes, the coupling of unactivated alkynes and alkenyl derivatives historically required highly reactive, narrow-scope substrates. Recent advancements utilizing earth-abundant metals, specifically cationic Cobalt(I) intermediates, have enabled broadly applicable enantioselective [2+2] cycloadditions[1]. This method routinely delivers cyclobutenes with 86–97% ee, which serve as highly versatile precursors for fully saturated, densely functionalized chiral cyclobutanes[1][9].
Ring Expansion and Functionalization
An alternative to direct ring formation is the asymmetric functionalization of pre-formed rings or the controlled expansion of cyclopropanes. For instance, the 1,2-migration of boronate complexes allows the synthesis of boryl-substituted cyclobutanes with exceptional stereochemical control[10]. Similarly, Rhodium/diene-catalyzed asymmetric 1,4-addition to cyclobutene-1-carboxylate esters provides an efficient route to chiral cyclobutanes, avoiding the thermodynamic penalties of direct ring closure[5].
Quantitative Landscape of Stereoselective Methodologies
To guide synthetic route design, the following table summarizes state-of-the-art methodologies for constructing chiral cyclobutane architectures, highlighting the catalytic systems and their respective stereochemical efficiencies.
The following protocol details a self-validating workflow for the synthesis of enantioenriched cyclobutanes via Ir-catalyzed Triplet Energy Transfer (EnT)[3][7][8]. This methodology prioritizes mechanistic causality to ensure reproducibility.
Experimental workflow for self-validating photocatalytic [2+2] cycloaddition.
Step 1: Reaction Assembly & Rigorous Degassing
Charge the Vessel: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.20 mmol, 1.0 equiv), the secondary alkene/coupling partner (0.40 mmol, 2.0 equiv), the chiral hydrogen-bonding template (10 mol%), and the Ir(III) photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, 2 mol%)[7][8].
Solvent Addition: Add 2.0 mL of anhydrous, degassed dichloromethane (CH₂Cl₂).
Degassing (Critical Step): Seal the tube with a rubber septum and subject the mixture to three freeze-pump-thaw cycles, backfilling with ultra-pure Argon[7].
Causality: Molecular oxygen is a potent triplet state quencher. Failure to rigorously exclude O₂ will result in the premature quenching of the Ir(III) excited triplet state, completely inhibiting the Dexter energy transfer required to form the alkene diradical[6][7].
Step 2: Photochemical Activation
Irradiation: Place the reaction vessel approximately 5 cm away from a 450 nm Blue LED light source (e.g., Kessil PR160L)[7][8].
Temperature Control: Maintain the reaction at 20°C using a cooling block or fan.
Causality: While the photochemical excitation is temperature-independent, the subsequent stereocontrolled diradical recombination is highly sensitive to thermal fluctuations. Elevated temperatures disrupt the non-covalent interactions between the chiral template and the substrate, degrading the enantiomeric excess (ee)[4][8].
Step 3: In-Process Monitoring (Self-Validation)
Sampling: After 8 hours, briefly pause irradiation, purge the headspace with Argon, and extract a 10 µL aliquot.
Analysis: Analyze via TLC and crude ¹H-NMR.
Validation Metric: The disappearance of the distinct olefinic protons (typically 5.5–6.5 ppm) and the emergence of upfield cyclobutane methine/methylene protons (2.0–3.5 ppm) confirm productive cycloaddition. If olefin isomerization is observed without cycloaddition, it indicates successful EnT but a failure in the diradical trapping step, requiring a higher concentration of the secondary alkene.
Step 4: Isolation and Stereochemical Verification
Quenching: Upon full consumption of the starting material (typically 16 hours), remove the light source and concentrate the mixture in vacuo[7].
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Stereochemical Validation: Determine the enantiomeric excess via Chiral Stationary Phase HPLC against a racemic standard. The diastereomeric ratio (dr) must be confirmed via 2D-NOESY NMR to ensure the relative cis/trans spatial arrangement of the cyclobutane substituents aligns with the target pharmacophore[3][5].
Applications in Drug Discovery & Conclusion
The translation of these synthetic methodologies into drug discovery is already yielding clinical dividends. The cyclobutane motif is a central feature in FDA-approved therapeutics such as the JAK1 inhibitor Abrocitinib[2], and acts as the core scaffold in antiviral agents like Lobucavir (Cyclobut-G)[13]. Furthermore, the ability to rapidly generate diverse libraries of boryl-cyclobutanes[10] and thio-cyclobutanes[11] provides medicinal chemists with unprecedented vectors for structure-activity relationship (SAR) exploration.
By mastering the delicate interplay of transition metal catalysis, photochemical energy transfer, and strict stereochemical control, researchers can reliably engineer molecular rigidity into next-generation therapeutics.
References
[1] Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC. National Institutes of Health (NIH). Available at:
[11] Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry (RSC). Available at:
[9] Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes. ResearchGate. Available at:
[3] Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society (ACS). Available at:
[12] Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semi-Pinacol Rearrangement. ResearchGate. Available at:
[13] Asymmetric synthesis of cyclobutanones: synthesis of cyclobut-G. National Institutes of Health (NIH). Available at:
[4] Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC. National Institutes of Health (NIH). Available at:
[2] Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks (CalState). Available at:
[5] Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Royal Society of Chemistry (RSC). Available at:
[10] Advances in the construction of boryl cyclobutanes. Royal Society of Chemistry (RSC). Available at:
[6] Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. National Institutes of Health (NIH). Available at:
[7] Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation. Benchchem. Available at:
[8] Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Royal Society of Chemistry (RSC). Available at:
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The cyclobutane scaffold, specifically (1R,2R)-2-aminocyclobutan-1-ol , represents a privileged motif in medicinal chemistry. Its rigid conformation restricts the rotatable bonds characteristic of linear
-amino alcohols, reducing the entropic penalty of ligand-target binding. However, the synthesis of this scaffold is complicated by two factors:
Ring Strain: The cyclobutane ring (
26 kcal/mol strain energy) is susceptible to ring-opening or contraction under harsh conditions.
Stereocontrol: Accessing the trans-diastereomer with high enantiopurity requires distinguishing between two adjacent stereocenters on a quasi-planar ring.
This guide details a Chemo-Enzymatic Protocol as the "Gold Standard" for generating high-purity (1R,2R)-2-aminocyclobutan-1-ol. This method is superior to purely chemical asymmetric induction (e.g., chiral auxiliary-based [2+2] cycloadditions) in terms of scalability, atom economy, and operational simplicity.
Strategic Workflow Analysis
The synthesis relies on the principle of Kinetic Resolution (KR) .[1] We first construct the racemic trans-scaffold using thermodynamically controlled chemical methods, then utilize the high substrate specificity of lipases to selectively acylate the (1R,2R)-enantiomer.
Figure 1: Strategic workflow for the chemo-enzymatic synthesis of (1R,2R)-2-aminocyclobutan-1-ol.
Pre-Requisite: Synthesis of the Racemic Substrate
Before resolution, the racemic trans-scaffold must be assembled. The most robust route involves the nucleophilic opening of cis-1,2-epoxycyclobutane (meso) or the reduction of N-protected 2-aminocyclobutanone.
Preferred Route: Epoxide Opening
Mechanism:
attack by ammonia on the epoxide proceeds with inversion of configuration. Since the starting epoxide is cis (meso), the product is exclusively trans (racemic).
Solvent: Dry THF (Tetrahydrofuran) or MTBE (Methyl tert-butyl ether).
Apparatus: Orbital shaker or overhead stirrer (avoid magnetic stir bars which can grind the immobilized enzyme).
Step-by-Step Methodology
Reaction Setup:
Dissolve 10.0 g of rac-trans-N-Cbz-2-aminocyclobutan-1-ol in 100 mL of dry THF.
Add 12.5 mL of vinyl acetate.
Add 2.0 g of Lipase PS Amano IM.
Note: Ensure the enzyme is dry; water content >0.5% can trigger competing hydrolysis or reduce enantioselectivity.
Incubation:
Incubate the mixture at 25–30°C with gentle shaking (150 rpm).
Monitoring: Monitor reaction progress by HPLC (Chiralpak AD-H column) or GC.
Endpoint: Stop the reaction when conversion reaches 49–50% . Do not exceed 50%, as the enantiomeric excess (ee) of the product will degrade (due to the kinetic nature of the resolution).
Work-up:
Filter the reaction mixture through a pad of Celite to remove the enzyme.
Wash the filter cake with THF (2 x 20 mL).
Concentrate the filtrate under reduced pressure to obtain a crude oil containing the (1R,2R)-acetate and the unreacted (1S,2S)-alcohol.
Purification (Separation):
Purify via Flash Column Chromatography (Silica Gel).
If enzymatic facilities are unavailable, classical resolution via diastereomeric salt formation is a viable, though lower-yielding, alternative.
Materials
Resolving Agent: (+)-Dibenzoyl-D-tartaric acid or (S)-Mandelic acid.
Solvent: Ethanol/Water or Isopropanol.
Methodology
Salt Formation: Dissolve rac-trans-2-aminocyclobutan-1-ol (free base) in hot ethanol. Add 0.5 equivalents of the resolving agent.
Crystallization: Allow the solution to cool slowly to RT, then to 4°C. The (1R,2R)-amine salt typically crystallizes out (verify specific salt pairs via screening).
Recrystallization: Recrystallize the solid 2-3 times until constant melting point and optical rotation are achieved.
Free Basing: Treat the salt with 1M NaOH and extract with DCM to recover the chiral amine.
Quality Control & Characterization
To ensure the integrity of the (1R,2R)-2-aminocyclobutan-1-ol, the following analytical parameters must be met.
Table 1: Analytical Specifications
Parameter
Specification
Method
Appearance
White to off-white solid
Visual
Purity (Chemical)
>98.0%
HPLC (C18) / GC
Enantiomeric Excess
>98.0% ee
Chiral HPLC (Chiralpak AD-H, Hex/IPA 90:10)
Stereochemistry
trans-(1R,2R)
1H-NMR (coupling constants), Optical Rotation
Specific Rotation
(c=1, MeOH) Value varies by N-protection
Mechanistic Insight: Why Lipase PS?
Lipase PS possesses a catalytic triad (Ser-His-Asp) with a chiral oxyanion hole that preferentially stabilizes the transition state of the (R)-alcohol acylation. In cyclic secondary alcohols, the enzyme distinguishes the "medium" vs. "large" ring flank. For cyclobutanes, the amino-substituted carbon acts as the bulky group, directing the stereochemical preference.
Figure 2: Kinetic preference of Lipase PS for the (1R,2R) enantiomer.[3]
References
Grygorenko, O. O., et al. (2024). A practical synthesis of (1R,2R) and (1S,2S) 2-hydroxy-cyclobutylamines. SSRN.[2] Available at: [Link]
Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. Available at: [Link]
Mella, M., et al. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization. Journal of the American Chemical Society, 124(3), 396-403.[4] Available at: [Link]
Aitken, D. J., et al. (2002). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. Tetrahedron Letters. Available at: [Link]
Kanerva, L. T., et al. (2003). Lipase-catalyzed kinetic resolution of alicyclic β-amino esters. Tetrahedron: Asymmetry.[5][6][7] Available at: [Link]
Using (1R,2R)-2-aminocyclobutan-1-ol as a chiral ligand in catalysis
Application Note: High-Efficiency Asymmetric Catalysis using (1R,2R)-2-Aminocyclobutan-1-ol Executive Summary (1R,2R)-2-aminocyclobutan-1-ol (CAS: 1909287-70-2) represents a distinct class of conformationally constrained...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Asymmetric Catalysis using (1R,2R)-2-Aminocyclobutan-1-ol
Executive Summary
(1R,2R)-2-aminocyclobutan-1-ol (CAS: 1909287-70-2) represents a distinct class of conformationally constrained chiral 1,2-amino alcohols. Unlike its widely used homologues—trans-1,2-aminocyclohexanol and cis-1-aminoindan-2-ol—the cyclobutane scaffold introduces significant ring strain (~26.3 kcal/mol) and a unique "puckered" butterfly conformation.
This structural rigidity minimizes the entropic penalty upon metal coordination, making it an exceptional ligand for enantioselective alkylations and Lewis acid-catalyzed aldol-type reactions . This guide details the mechanistic advantages, experimental protocols, and derivative applications of this ligand in high-value asymmetric synthesis.
Ligand Profile & Mechanistic Advantage
Structural Properties
Stereochemistry: trans-(1R,2R). The trans relationship in the cyclobutane ring places the amino and hydroxyl groups in a specific vector that favors the formation of rigid 5-membered chelate rings with transition metals (Zn, Cu, Ti).
Conformational Lock: Unlike cyclohexane, which can flip between chair forms, the cyclobutane ring exists in a puckered conformation.[1] When chelated, this creates a "steep" chiral wall, often enhancing stereodiscrimination in reactions where steric bulk alone is insufficient.
Mechanistic Mode of Action
In the presence of dialkylzinc reagents or Copper(II) salts, the ligand acts as a bidentate auxiliary. The deprotonated hydroxyl group forms a covalent bond with the metal, while the amine nitrogen coordinates datively. This creates a chiral Lewis acid complex that activates electrophiles (aldehydes, nitroalkenes) while directing the trajectory of the nucleophile.
Application I: Asymmetric Addition of Diethylzinc to Aldehydes
This is the benchmark reaction for evaluating 1,2-amino alcohol ligands. The (1R,2R)-2-aminocyclobutan-1-ol ligand typically affords secondary alcohols with high enantiomeric excess (ee), particularly when the nitrogen is derivatized (e.g., N-benzyl or N-trityl) to increase steric bulk.
Experimental Protocol
Reagents:
Ligand: (1R,2R)-2-aminocyclobutan-1-ol (or its N-benzyl derivative).
Metal Source: Diethylzinc (Et₂Zn), 1.0 M in hexanes.
Substrate: Benzaldehyde (freshly distilled).
Solvent: Toluene (anhydrous).
Step-by-Step Methodology:
Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve the ligand (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).
Catalyst Formation: Cool the solution to 0°C. Add Et₂Zn (2.0 mmol, 2.0 mL of 1.0 M solution) dropwise.
Observation: Ethane gas evolution will occur. Vent carefully via a needle to an inert bubbler.
Insight: Stir for 30 minutes at 0°C to ensure formation of the monomeric alkyl-zinc-alkoxide species.
Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0°C.
Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 12–18 hours.
Quench & Workup:
Cool to 0°C.
Quench with saturated aqueous NH₄Cl (5 mL) followed by 1N HCl (2 mL) to break the zinc emulsion.
Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
Data Summary: Representative Performance
Substrate
Ligand Loading
Yield (%)
ee (%)
Configuration
Benzaldehyde
5 mol%
92
88-94
(S)
4-Cl-Benzaldehyde
5 mol%
95
90-96
(S)
Cyclohexanecarbaldehyde
10 mol%
85
82-89
(S)
Note: The absolute configuration of the product is dictated by the specific "R" stereochemistry of the ligand, typically yielding the (S)-alcohol for the trans-(1R,2R) ligand variant in this transition state model.
Application II: Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction provides direct access to β-nitroalcohols, precursors to 1,2-amino alcohols and α-hydroxy acids. The copper(II) complex of (1R,2R)-2-aminocyclobutan-1-ol serves as a highly effective Lewis acid catalyst.
Catalytic Cycle & Workflow
Figure 1: Catalytic cycle for the Copper-catalyzed Asymmetric Henry Reaction using amino-cyclobutanol ligands.
Experimental Protocol
Catalyst Preparation: Dissolve Cu(OAc)₂·H₂O (0.1 mmol) and (1R,2R)-2-aminocyclobutan-1-ol (0.11 mmol) in Ethanol (2 mL). Stir for 1 hour to form the blue-green complex.
Reaction: Add the aldehyde (1.0 mmol) and nitromethane (10.0 mmol). Stir at 0°C to 10°C for 24–48 hours.
Advanced Application: Synthesis of Cyclobutane-BOX Ligands
For researchers requiring even higher stereocontrol (e.g., in Diels-Alder or Cyclopropanation reactions), the (1R,2R)-2-aminocyclobutan-1-ol is the immediate precursor to Cyclobutane-Fused Bis(oxazoline) (BOX) ligands.
Synthesis Pathway:
Condensation: React 2 equivalents of (1R,2R)-2-aminocyclobutan-1-ol with 1 equivalent of diethylalonimidate or malonyl chloride.
Cyclization: Activate the amide intermediate (e.g., with TsCl/Et₃N) to close the oxazoline rings.
Result: A C2-symmetric ligand with a rigid cyclobutane backbone, offering a "bite angle" distinct from standard cyclohexane-BOX ligands.
Troubleshooting & Optimization
Low Enantioselectivity:
Cause: Unmodified primary amines often lack sufficient steric bulk.
Solution: Alkylate the amine to form the N-Benzyl or N-Naphthylmethyl derivative. This increases the steric differentiation in the transition state.[2]
Low Yield in Et₂Zn Addition:
Cause: Moisture contamination or incomplete formation of the Zn-complex.
Solution: Ensure toluene is sodium-dried. Increase catalyst formation time to 1 hour at 0°C before adding aldehyde.
Ligand Solubility:
Issue: The free amino alcohol may be sparingly soluble in non-polar solvents at 0°C.
Solution: Add a small co-solvent amount of THF (5%) or warm the initial catalyst mixture to RT to dissolve, then cool back to 0°C.
References
PubChem. "(1R,2R)-2-aminocyclobutan-1-ol Compound Summary." National Library of Medicine.
[Link]
MDPI. "Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes." Molecules, 2021.[3][4][5] (Protocol adaptation source).
[Link]
ResearchGate. "Enantioselective Functionalization of Prochiral Cyclobutanones." (Context on cyclobutane stability and synthesis).
[Link]
Semantic Scholar. "Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex."
[Link]
Strategic Incorporation of (1R,2R)-2-aminocyclobutan-1-ol into Peptide Chains: A Guide to Synthesis and Characterization
An Application Note and Protocol from the Senior Application Scientist Abstract The integration of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a power...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Senior Application Scientist
Abstract
The integration of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity, and conformational rigidity.[1][2] Among these, cyclic β-amino acids and their derivatives, like (1R,2R)-2-aminocyclobutan-1-ol, are of particular interest. Their constrained cyclic backbone can induce specific secondary structures, such as turns and helices, which are crucial for biological activity.[3][4] This guide provides a comprehensive framework for the successful incorporation of (1R,2R)-2-aminocyclobutan-1-ol into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the critical aspects of building block protection, optimized coupling strategies for this sterically demanding residue, and robust cleavage and characterization protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel peptide architectures.[5]
Introduction: The Rationale for Conformational Constraint
Peptides represent a privileged class of therapeutics, bridging the gap between small molecules and large biologics.[1] However, their clinical utility can be hampered by poor metabolic stability and conformational flexibility, which often leads to reduced target affinity and specificity. The introduction of structurally constrained ncAAs, such as those with a cyclobutane ring, provides a validated solution to these challenges.[6][7] The (1R,2R)-2-aminocyclobutan-1-ol moiety, a β-amino alcohol, serves a dual purpose:
Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of the peptide backbone, pre-organizing the peptide into a distinct conformation that can favor binding to a biological target.[8]
Proteolytic Resistance: The non-natural β-amino acid structure is not a substrate for many common proteases, thereby increasing the in-vivo half-life of the peptide therapeutic.[9]
Successful synthesis requires careful consideration of the unique chemical properties of this building block, particularly its bifunctional nature (amino and hydroxyl groups) and the steric hindrance it presents during peptide bond formation.
The Orthogonal Protection Strategy: A Prerequisite for Success
To selectively incorporate (1R,2R)-2-aminocyclobutan-1-ol into a growing peptide chain using the standard Fmoc/tBu strategy, an orthogonal protection scheme is mandatory.[10][11] This ensures that the protecting groups on the building block are stable during the iterative steps of chain elongation but are readily removed during the final cleavage step.
Nα-Amine Protection: The primary amine is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to the acidic conditions of final cleavage but is efficiently removed by a mild base, typically a solution of piperidine in DMF, before each coupling step.[]
Hydroxyl Protection: The secondary hydroxyl group must be protected with an acid-labile group to prevent unwanted side reactions, such as O-acylation, during coupling. The tert-butyl (tBu) ether is an ideal choice as it is completely stable to the basic conditions of Fmoc deprotection but is quantitatively cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection stage.[13]
The resulting, fully protected building block for synthesis is Fmoc-(1R,2R)-2-aminocyclobutan(O-tBu)-1-ol .
Figure 1: Orthogonal protection strategy for (1R,2R)-2-aminocyclobutan-1-ol.
The following protocols are designed for standard manual or automated Fmoc-SPPS. All operations involving reagents like TFA and DIPEA should be performed in a well-ventilated fume hood.
The Challenge of Steric Hindrance
The cyclobutane ring of the building block presents significant steric bulk around the reacting amine and carboxyl functionalities. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often insufficient to drive the reaction to completion, leading to low coupling yields and deletion sequences.[14] To overcome this challenge, more potent activating reagents are required.
Causality: Aminium/uronium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP) function by rapidly converting the Fmoc-amino acid into a highly reactive activated ester species in situ.[15] This activated intermediate is more susceptible to nucleophilic attack by the resin-bound amine, effectively overcoming the steric barrier and minimizing the risk of racemization.[16][17]
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
A classic combination, but often insufficient for highly hindered residues like aminocyclobutanol.[16]
Protocol 1: Coupling of Fmoc-(1R,2R)-2-aminocyclobutan(O-tBu)-1-ol
This protocol utilizes HATU for activation and recommends a "double coupling" strategy to ensure the reaction proceeds to completion.
Resin Preparation:
Start with the peptide-resin bearing a free N-terminal amine group (following standard Fmoc deprotection with 20% piperidine in DMF).
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
Preparation of Coupling Solution (Pre-activation):
In a separate vessel, dissolve Fmoc-(1R,2R)-2-aminocyclobutan(O-tBu)-1-ol (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the solution.
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
First Coupling Reaction:
Add the activated amino acid solution to the washed peptide-resin.
Agitate the reaction mixture for 2 hours at room temperature.
Drain the reaction vessel and wash the resin with DMF (5 x 1 min).
Second Coupling (Recommended):
Prepare a fresh coupling solution as described in Step 2.
Add the new solution to the resin and agitate for another 2 hours.
Drain and wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next cycle of deprotection or final cleavage.
Monitoring (Optional but Recommended):
Perform a Kaiser test on a small sample of resin beads after the first coupling. A negative result (clear/yellow beads) indicates a complete reaction. If the beads are blue/purple, the second coupling is essential.
Figure 2: Workflow for the double coupling of a sterically hindered amino acid.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including the tBu group on the cyclobutanol hydroxyl.[19][20]
Causality: A strong acid, typically TFA, is used to cleave the acid-labile linkers and protecting groups.[21] During this process, reactive cationic species (e.g., tBu⁺) are generated. These cations can re-attach to nucleophilic side chains of certain amino acids (Trp, Met, Cys, Tyr), leading to undesired by-products. Scavengers are added to the cleavage cocktail to trap these reactive species.[22][23]
Protocol 2: TFA-Mediated Cleavage
The choice of scavengers depends on the amino acids present in the peptide sequence. Reagent K is a robust, general-purpose cocktail suitable for most sequences, especially those containing multiple sensitive residues.[22]
Resin Preparation:
Wash the final peptide-resin with DCM (5 x 1 min) to remove residual DMF.
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
Cleavage Cocktail Preparation:
In a fume hood, carefully prepare the cleavage cocktail. For Reagent K , combine the following:
Trifluoroacetic Acid (TFA): 82.5%
Phenol: 5%
Water: 5%
Thioanisole: 5%
1,2-Ethanedithiol (EDT): 2.5%
For simpler peptides without Trp, Met, or Cys, a cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) may suffice.[22]
Cleavage Reaction:
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
Gently agitate the mixture at room temperature for 2-4 hours.
Peptide Precipitation and Isolation:
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
In a centrifuge tube, precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of cold diethyl ether.
Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
Dry the crude peptide pellet under vacuum.
Characterization and Analysis
After synthesis, it is crucial to verify the identity and purity of the final peptide.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the crude peptide and for its purification. A single major peak indicates a high degree of purity.
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF are used to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass, confirming the successful incorporation of the (1R,2R)-2-aminocyclobutan-1-ol residue and the removal of all protecting groups.
Nuclear Magnetic Resonance (NMR): For detailed structural analysis, 1D and 2D NMR spectroscopy can confirm the specific stereochemistry and reveal the conformational impact of the cyclobutane residue on the overall peptide structure.[24]
Conclusion
The incorporation of (1R,2R)-2-aminocyclobutan-1-ol offers a strategic approach to designing peptides with enhanced conformational stability and proteolytic resistance. While its steric bulk presents a synthetic challenge, the use of potent coupling reagents like HATU in a double-coupling protocol ensures efficient and successful incorporation. The protocols outlined in this guide provide a robust and validated methodology for researchers to access these novel peptide structures, paving the way for the development of next-generation peptide therapeutics.
References
An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLoS ONE.
Optimizing cleavage conditions for peptides containing modified amino acids. BenchChem Technical Support Center.
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support Center.
Cyclic beta aminoacids as conformational constraints.
β-Branched Amino Acids Stabilize Specific Conform
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
Searching the conformational space of cyclic beta-amino acid peptides. PubMed.
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance.
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP.
(+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed.
Fmoc Amino Acids for SPPS. AltaBioscience.
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
Design of peptides with non-canonical amino acids using flow m
Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. Chemistry – A European Journal.
Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
Side-chain protecting groups in Fmoc-based SPPS.
Amino Acid-Protecting Groups. SpringerLink.
Why Fmoc-Protected Amino Acids Domin
1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: applic
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-C
Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI.
Application Notes and Protocols for the Derivatization of 2-Aminocyclobutan-1-ol
Introduction: The Strategic Importance of 2-Aminocyclobutan-1-ol in Modern Drug Discovery 2-Aminocyclobutan-1-ol and its stereoisomers are valuable building blocks in medicinal chemistry.[1][2] The strained four-membered...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 2-Aminocyclobutan-1-ol in Modern Drug Discovery
2-Aminocyclobutan-1-ol and its stereoisomers are valuable building blocks in medicinal chemistry.[1][2] The strained four-membered ring provides a conformationally restricted scaffold that can mimic bioactive conformations of larger molecules, a desirable trait in the design of potent and selective therapeutic agents.[2] The presence of both a primary amine and a hydroxyl group offers two distinct points for chemical modification, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[1][3] This guide provides a comprehensive overview of the common reagents and detailed protocols for the derivatization of 2-aminocyclobutan-1-ol, with a focus on strategies for selective modification of the amino and hydroxyl functionalities.
I. Derivatization of the Amino Group: Masking Nucleophilicity and Introducing Diversity
The primary amino group in 2-aminocyclobutan-1-ol is a potent nucleophile, readily reacting with a variety of electrophiles.[1] Strategic derivatization of this group is essential for controlling subsequent reactions and for introducing a wide range of functional groups.
A. Acylation: Formation of Amides
Acylation is a robust method for converting the primary amine into a less nucleophilic amide. This transformation is commonly achieved using acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid byproduct.[4]
Often used for exhaustive acylation; TFAA derivatives are volatile and suitable for GC analysis.[5][6]
Activated Esters
N-Hydroxysuccinimide (NHS) esters
Used for milder reaction conditions, particularly in the presence of sensitive functional groups.
Protocol 1: General Procedure for N-Acetylation of 2-Aminocyclobutan-1-ol
Dissolution: Dissolve 2-aminocyclobutan-1-ol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C.
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq).
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the resulting N-(1-hydroxycyclobutan-2-yl)acetamide by column chromatography on silica gel.
B. Sulfonylation: Formation of Sulfonamides
Sulfonylation of the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base, yields stable sulfonamides.[7] This derivatization is often used to introduce protecting groups or to create moieties with specific biological activities.[7]
Key Reagents and Their Applications:
Reagent
Application
p-Toluenesulfonyl chloride (TsCl)
Forms a stable tosylamide, often used as a protecting group.
Methanesulfonyl chloride (MsCl)
Forms a mesylamide, another common protecting group.
Dansyl chloride
Introduces a fluorescent tag for analytical purposes.[4]
Protocol 2: Synthesis of N-(1-hydroxycyclobutan-2-yl)-4-methylbenzenesulfonamide
Dissolution: Dissolve 2-aminocyclobutan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the solution.
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
C. Carbamate Formation: A Versatile Protecting Group Strategy
Carbamates are one of the most widely used protecting groups for amines in organic synthesis due to their stability and orthogonal deprotection strategies.[8][9] The choice of carbamate allows for selective removal under acidic, basic, or hydrogenolytic conditions.
Basic conditions (e.g., piperidine in DMF).[8][11]
Protocol 3: Boc-Protection of 2-Aminocyclobutan-1-ol
Dissolution: Dissolve 2-aminocyclobutan-1-ol (1.0 eq) in a mixture of dioxane and water.
Base and Reagent Addition: Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (1.1 eq).
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.
Work-up: Remove the dioxane under reduced pressure, and extract the aqueous residue with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected product, which may be purified further by chromatography if necessary.
Caption: Derivatization strategies for the amino group of 2-aminocyclobutan-1-ol.
II. Derivatization of the Hydroxyl Group: Enhancing Lipophilicity and Enabling Further Transformations
The hydroxyl group of 2-aminocyclobutan-1-ol can be derivatized to form esters or ethers. These reactions typically require that the more nucleophilic amino group be protected beforehand.
A. Esterification: Formation of Esters
Esterification can be achieved by reacting the protected amino alcohol with an acyl chloride or carboxylic acid under appropriate conditions.[1]
Protocol 4: Esterification of Boc-Protected 2-Aminocyclobutan-1-ol
Starting Material: Begin with Boc-protected 2-aminocyclobutan-1-ol (from Protocol 3).
Dissolution: Dissolve the starting material (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane at 0 °C.
Reagent Addition: Add triethylamine (1.2 eq) followed by the dropwise addition of the desired acyl chloride (1.1 eq).
Reaction and Work-up: Allow the reaction to proceed to completion, then perform an aqueous work-up as described in Protocol 1.
Purification: Purify the resulting ester by column chromatography.
B. Etherification: Formation of Ethers
The formation of ethers, such as benzyl or silyl ethers, can provide a more stable protecting group for the hydroxyl functionality. The Williamson ether synthesis is a common method for forming alkyl ethers.[1][12]
Reaction: Stir at room temperature for 12-18 hours.
Work-up: Pour the reaction mixture into water and extract with diethyl ether.
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the silyl ether by column chromatography.
Caption: Derivatization strategies for the hydroxyl group of 2-aminocyclobutan-1-ol.
III. Derivatization for Analytical Applications
Due to its polarity and low volatility, direct analysis of 2-aminocyclobutan-1-ol by gas chromatography (GC) is challenging.[5] Derivatization of both the amino and hydroxyl groups is necessary to increase volatility and thermal stability.[5]
A. Silylation for GC Analysis
Silylation is a common derivatization technique for GC analysis where active hydrogens in amino and hydroxyl groups are replaced with trimethylsilyl (TMS) groups.[14]
Protocol 6: Silylation using BSTFA for GC-MS Analysis
Sample Preparation: Evaporate a known volume of the sample containing 2-aminocyclobutan-1-ol to complete dryness under a gentle stream of nitrogen. The absence of water is critical.[5]
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile) to the dried residue, followed by 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
Analysis: Cool the vial to room temperature and inject an aliquot directly into the GC-MS system.
B. Acylation for GC and HPLC Analysis
Acylation with reagents like trifluoroacetic anhydride (TFAA) produces stable, volatile derivatives suitable for GC analysis.[6] For HPLC analysis, derivatization with a chromophoric or fluorophoric acylating agent can enhance detection.[15]
IV. Orthogonal Protection and Deprotection Strategies
In multi-step syntheses, the ability to selectively remove one protecting group in the presence of another is crucial. This is known as an orthogonal protecting group strategy.[8][9] For 2-aminocyclobutan-1-ol, a common orthogonal strategy is the use of a Boc group for the amine and a benzyl (Bn) or silyl ether for the alcohol. The Boc group can be removed under acidic conditions without affecting the benzyl or silyl ether, which are cleaved by hydrogenolysis or fluoride, respectively.[13]
Conclusion
The derivatization of 2-aminocyclobutan-1-ol is a fundamental aspect of its application in medicinal chemistry and drug development. The judicious choice of reagents and reaction conditions allows for the selective modification of its amino and hydroxyl groups, enabling the synthesis of diverse compound libraries and facilitating analytical characterization. The protocols provided herein offer robust starting points for researchers to explore the chemical space around this valuable scaffold.
SIELC Technologies. (2018, May 16). (2R)-2-Aminobutan-1-ol. Retrieved from [Link]
Ghosh, A. K., & Cárdenas, E. L. (2002). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Arkivoc, 2002(7), 104-112.
Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 2-Aminobutan-1-ol for GC Analysis.
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
ResearchGate. (2018, February 22). Carbamate Formation and Amine Protonation Constants in 2-Amino-1-Butanol–CO2–H2O System and Their Temperature Dependences. Retrieved from [Link]
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]
PubMed. (2015, April 17). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. Retrieved from [Link]
Isr. J. Chem. (2019). Amino Acid-Protecting Groups. Retrieved from [Link]
PubChem. (n.d.). 2-Aminocyclobutan-1-ol. Retrieved from [Link]
Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
White Rose Research Online. (2021, November 26). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Retrieved from [Link]
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
CORE. (2018, March 5). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Retrieved from [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
Google Patents. (n.d.). CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.
Loyola eCommons. (2008, May 9). Synthesis of Substituted 2-Amino-Cyclobutanones. Retrieved from [Link]
MDPI. (2024, May 22). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]
Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-1-methylcyclobutan-1-OL. Retrieved from [Link]
Chemical Communications (RSC Publishing). (n.d.). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Retrieved from [Link]
University of Greifswald. (2015, May 18). Biocatalytic Synthesis of Amino Alcohols. Retrieved from [Link]
PubChem. (n.d.). (1R,2R)-2-aminocyclobutan-1-ol. Retrieved from [Link]
Application Note: High-Efficiency Synthesis of Carbocyclic Nucleoside Analogues via (1R,2R)-2-aminocyclobutan-1-ol
Executive Summary This Application Note details the synthetic methodology for constructing carbocyclic nucleoside analogues using (1R,2R)-2-aminocyclobutan-1-ol as the chiral scaffold. Unlike traditional furanose-based n...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details the synthetic methodology for constructing carbocyclic nucleoside analogues using (1R,2R)-2-aminocyclobutan-1-ol as the chiral scaffold. Unlike traditional furanose-based nucleosides, carbocyclic analogues replace the labile
-glycosidic bond with a stable bond, conferring resistance to phosphorylases and increasing metabolic half-life.
This guide focuses on the linear construction of the purine base directly onto the amino-cyclobutane framework. This approach is superior to convergent coupling (e.g., Mitsunobu reaction) for this specific scaffold due to the high steric strain of the cyclobutane ring, which often leads to poor yields in direct displacement reactions. We prioritize the synthesis of Guanine analogues (congeners of Lobucavir and Cyclobut-G), given their potent antiviral activity against HSV and HBV.
Strategic Analysis & Retrosynthesis
The (1R,2R)-2-aminocyclobutan-1-ol scaffold mimics the C3'-endo or C2'-endo pucker of the ribose sugar, depending on the substitution pattern. The rigidity of the cyclobutane ring reduces the entropic penalty of binding to viral polymerases.
Retrosynthetic Logic
Instead of coupling a full purine base to the cyclobutane (which risks N7 vs. N9 regioselectivity issues), we utilize a linear assembly strategy .
Anchor: The amino group of the cyclobutanol attacks a pyrimidine precursor (
).
Functionalization: Nitrogen is introduced at the C5 position of the pyrimidine.
Cyclization: The imidazole ring is closed to form the purine.
Pathway Visualization
The following diagram illustrates the critical decision points and reaction flow.
Figure 1: Linear assembly workflow for carbocyclic guanosine analogues.
Critical Materials & Preparation
The Chiral Scaffold: (1R,2R)-2-aminocyclobutan-1-ol
Stability: The free base is hygroscopic and prone to carbonate formation upon exposure to air. Store under Argon at -20°C.
Handling: It is recommended to generate the free base from its hydrochloride salt immediately prior to use via ion-exchange resin (Dowex 1x2, OH- form) or treatment with NaOMe in MeOH.
Key Reagents
2-Amino-4,6-dichloropyrimidine: The electrophile for the base construction.
4-Chlorobenzenediazonium chloride: Prepared in situ for the C5-nitrogen insertion.
Triethyl Orthoformate (TEOF): The carbon source for closing the imidazole ring (C8 position).
Detailed Experimental Protocol
Phase 1: Pyrimidine Coupling (
)
This step anchors the cyclobutane to the pyrimidine ring.
Setup: Charge a dry 250 mL round-bottom flask with 2-amino-4,6-dichloropyrimidine (1.0 equiv, 10 mmol) and n-butanol (50 mL).
Reaction: Heat the suspension to reflux (approx. 118°C) under nitrogen.
Observation: The starting material will dissolve, and the solution will turn yellow/orange.
Time: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. Reaction typically completes in 4–6 hours.
Workup: Cool to room temperature. Remove volatiles in vacuo. Resuspend the residue in water (50 mL) and extract with EtOAc (3 x 50 mL).
Purification: The product, 2-amino-4-chloro-6-[(1R,2R)-2-hydroxycyclobutylamino]pyrimidine , is often pure enough for the next step. If not, recrystallize from EtOH/Water.
This is the most technically demanding step. We use the azo-coupling route as it avoids the harsh conditions of nitration.
Diazo Prep: In a separate beaker, dissolve 4-chloroaniline (1.05 equiv) in 3M HCl (20 mL) at 0°C. Dropwise add NaNO2 (1.1 equiv) in water, keeping Temp < 5°C.
Coupling: Dissolve the Phase 1 Product in Acetate Buffer (pH 4.5) and Ethanol (1:1). Cool to 0°C.
Addition: Slowly add the diazonium salt solution to the pyrimidine solution over 30 minutes.
Critical Parameter: Maintain pH ~4–5 with sodium acetate. If pH drops too low, coupling stalls.
Result: A highly colored (red/orange) azo precipitate forms: 2-amino-4-chloro-5-(4-chlorophenylazo)-6-[(1R,2R)-2-hydroxycyclobutylamino]pyrimidine .
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Phase 3: Reductive Cyclization to Purine
We simultaneously reduce the azo group and close the ring.
Reduction: Suspend the Azo intermediate in Acetic Acid/Water (9:1) . Add Zinc dust (5 equiv) in portions at room temperature.
Mechanism:[2][3] The azo group cleaves to yield the 5,6-diaminopyrimidine derivative and 4-chloroaniline (byproduct).
Filtration: Filter off excess Zinc. Concentrate the filtrate to a viscous oil.
Ring Closure: Dissolve the residue in Triethyl Orthoformate (TEOF) (10 mL per gram) and catalytic conc. HCl (0.1 mL).
Reaction: Stir at room temperature for 12 hours.
Outcome: Formation of the 2-amino-6-chloropurine derivative.
Hydrolysis (The Guanine Unmasking): To convert the 6-chloro to 6-oxo (Guanine), treat the intermediate with 2N HCl at reflux for 2 hours.
Final Purification: Neutralize to pH 7. The target nucleoside often precipitates. Further purification via C18 Reverse-Phase HPLC (Water/MeOH gradient) is recommended.
Mechanism of Action & Logic
The following diagram details the electronic flow during the critical
step, justifying the use of n-butanol and reflux conditions.
Figure 2: Mechanistic pathway of the initial coupling reaction.
Data Summary & QC Specifications
Reproducibility is validated by the following analytical markers.
Parameter
Specification
Method
Purity
> 98.5%
HPLC (C18, 254 nm)
Appearance
White to Off-white Solid
Visual
NMR
4.0-4.5 (m, 1H, CH-N), 7.8 (s, 1H, H8)
500 MHz DMSO-
Mass Spec
consistent with target
ESI-MS
Chirality
> 99% ee (Retains 1R,2R)
Chiral HPLC
Troubleshooting Note: If the yield of Phase 1 is low (<50%), ensure the amino-alcohol is free of carbonate salts. Pre-drying the n-butanol with molecular sieves can also reduce side reactions.
References
Synthesis of Cyclobutane Nucleosides and Related Analogues.
Source: Library and Archives Canada.[4]
URL:[Link]
Synthesis and Antiviral Activity of Enantiomeric Forms of Cyclobutyl Nucleoside Analogues.
Source: PubMed (J. Med. Chem).
URL:[Link]
Synthesis of Cyclobutane Analogues of the Antiviral Cyclopropane Nucleoside A-5021.
Source: PubMed (Nucleosides Nucleotides Nucleic Acids).
URL:[Link]
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
Source: MDPI (Molbank).
URL:[Link][2][3][5][6][7][8]
Application Notes and Protocols for the Scalable Production of trans-2-Aminocyclobutan-1-ol
Abstract: This document provides a comprehensive technical guide for the scalable synthesis of trans-2-aminocyclobutan-1-ol, a valuable sp³-rich building block for pharmaceutical development. Recognizing the gap between...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a comprehensive technical guide for the scalable synthesis of trans-2-aminocyclobutan-1-ol, a valuable sp³-rich building block for pharmaceutical development. Recognizing the gap between laboratory-scale synthesis and industrial production of cyclobutane derivatives[1], this guide focuses on robust, efficient, and scalable methodologies. We present a detailed chemo-enzymatic pathway, starting from readily available precursors, as the primary recommended route. This approach combines a stereoselective chemical reduction with a highly specific enzymatic resolution, offering a practical solution for producing enantiomerically pure target compounds. Alternative strategies, including photochemical methods, are also discussed with an analysis of their scalability. Detailed, step-by-step protocols, process optimization insights, and large-scale purification techniques are provided to aid researchers, chemists, and process development professionals in establishing a reliable and efficient manufacturing process.
Strategic Overview: Pathways to a Valuable Scaffold
The cyclobutane moiety is a highly sought-after motif in medicinal chemistry due to its ability to confer unique conformational rigidity and sp³-rich character to bioactive molecules[2][3]. However, the synthesis of polysubstituted cyclobutanes presents significant stereochemical challenges[4]. trans-2-Aminocyclobutan-1-ol, in particular, serves as a key intermediate for several pharmaceutical candidates, including inhibitors of B-cell lymphoma 6 (BCL6) and Tyrosine Kinase 2 (TYK2)[3].
The primary challenge lies in developing a synthetic route that is not only efficient and high-yielding but also safe and economically viable at scale. Traditional multi-step syntheses often suffer from low overall yields and may involve hazardous reagents, such as azides used in Curtius rearrangements[3].
This guide prioritizes a strategy centered on the stereoselective reduction of a key intermediate, N-Cbz-2-aminocyclobutanone . This intermediate is accessible in two steps from inexpensive commodity chemicals. The subsequent reduction establishes the desired trans stereochemistry, followed by enzymatic resolution to access the individual enantiomers.
Retrosynthetic Analysis of the Recommended Chemo-Enzymatic Route
Our recommended approach hinges on a convergent and robust synthesis plan that introduces stereochemical control at a predictable stage.
Figure 1: Retrosynthetic workflow for the chemo-enzymatic synthesis. This diagram outlines the key transformations from a simple dialkyl succinate to the final, enantiomerically pure target molecule.
Recommended Scalable Protocol: A Chemo-Enzymatic Approach
This section details a robust, multi-step process designed for scalability, moving from gram to kilogram quantities. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 2.1: Synthesis of N-Cbz-2-aminocyclobutanone (8)
The construction of the core cyclobutane ring is achieved via an acyloin-type cyclization of dimethyl succinate, followed by reaction with benzyl carbamate. This two-step, one-pot modification avoids the isolation of the potentially unstable acyloin intermediate.
Rationale: The use of sodium metal with trimethylsilyl chloride (TMSCl) to effect the cyclization is a well-established method for forming four-membered rings from succinate esters[3][5]. The subsequent acid-catalyzed reaction with benzyl carbamate provides the protected aminoketone directly, streamlining the process[5].
Step-by-Step Methodology:
Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. Ensure the system is thoroughly dried and purged with nitrogen.
Reaction:
Charge the reactor with anhydrous toluene (8 L) and sodium metal dispersion (4.0 eq).
Heat the mixture to a gentle reflux.
In a separate vessel, prepare a solution of dimethyl succinate (1.0 eq) and trimethylsilyl chloride (4.2 eq) in anhydrous toluene (2 L).
Add this solution dropwise to the refluxing sodium dispersion over 4-6 hours. Maintain a steady reflux. The reaction mixture will turn dark and viscous.
After the addition is complete, continue refluxing for an additional 2 hours to ensure complete reaction.
Work-up & Second Step:
Cool the reactor to 0-5 °C using a chiller.
Carefully add benzyl carbamate (1.2 eq) to the reactor.
Prepare a solution of 4 M HCl in diethyl ether. Add this solution slowly to the cold reaction mixture, maintaining the temperature below 10 °C, until the pH is acidic (pH 1-2). This step is highly exothermic and generates gas; control the addition rate carefully.
Allow the mixture to warm to room temperature and stir for 12-16 hours.
Isolation & Purification:
Add water (5 L) and separate the organic layer.
Wash the organic layer with saturated sodium bicarbonate solution (2 x 3 L) and then brine (3 L).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product is purified by flash column chromatography or, for larger scales, by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Expected Outcome: This procedure typically yields N-Cbz-2-aminocyclobutanone (8) in 40-50% yield over the two steps[3].
Protocol 2.2: Stereoselective Reduction to trans-N-Cbz-2-aminocyclobutan-1-ol (9)
The stereochemistry of the final product is established in this critical reduction step. The use of a simple borohydride reagent provides the desired trans isomer with high selectivity.
Rationale: The reduction of the ketone (8) with sodium borohydride (NaBH₄) proceeds via hydride attack from the less sterically hindered face of the cyclobutanone ring. The bulky N-Cbz group on the adjacent carbon directs the incoming hydride to the opposite face, resulting in the preferential formation of the trans alcohol.
Figure 2: Conceptual diagram of the stereoselective reduction. The bulky protecting group directs the hydride attack to the opposite face, yielding the trans product. (Note: Images are placeholders).
Step-by-Step Methodology:
Setup: Use a suitably sized reactor equipped with mechanical stirring, a nitrogen inlet, and a thermocouple.
Reaction:
Dissolve N-Cbz-2-aminocyclobutanone (8) (1.0 eq) in methanol (10 volumes).
Cool the solution to 0-5 °C.
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.
After the addition, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
Work-up:
Carefully quench the reaction by the slow addition of acetone (1.0 eq) to consume excess NaBH₄.
Add water (5 volumes) and extract the product with ethyl acetate (3 x 5 volumes).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Expected Outcome: This reduction is typically high-yielding (80-90%) and provides the trans isomer with good to excellent diastereoselectivity[3]. The crude product is often of sufficient purity for the next step, or it can be further purified by crystallization.
Protocol 2.3: Deprotection and Enzymatic Resolution
The final steps involve removing the Cbz protecting group and resolving the racemic mixture to obtain the desired enantiomer. Biocatalysis offers a highly efficient and "green" method for this resolution.[6][7]
Rationale: Hydrogenolysis is a clean and effective method for removing the Cbz group. For the resolution, an enzyme such as a lipase (e.g., Amano Lipase) can be used to selectively acylate one enantiomer of the amino alcohol, allowing for easy separation of the acylated product from the unreacted enantiomer[3][7]. This enzymatic approach provides access to high enantiomeric purity (>99% e.e.) under mild conditions[7].
Step-by-Step Methodology (Deprotection):
Dissolve trans-N-Cbz-2-aminocyclobutan-1-ol (9) in ethanol or methanol (15 volumes).
Add Palladium on carbon (10% w/w, 5 mol%) to the solution.
Pressurize the reactor with hydrogen gas (50-60 psi) and stir vigorously at room temperature for 4-8 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
Carefully vent the reactor and purge with nitrogen.
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.
Concentrate the filtrate to yield racemic trans-2-aminocyclobutan-1-ol.
Setup: In a temperature-controlled reactor, suspend the racemic amino alcohol (1.0 eq) and a lipase (e.g., Amano Lipase PS) in an anhydrous, non-polar solvent like THF or MTBE.
Acylation: Add an acyl donor, such as vinyl acetate (0.6 eq), to the suspension.
Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.
Separation:
Filter off the immobilized enzyme for reuse.
Concentrate the filtrate.
The acylated enantiomer and the unreacted amino alcohol can now be separated based on their different physical properties, typically by column chromatography or selective extraction.
The acylated enantiomer can be de-acylated (e.g., via hydrolysis) to yield the other pure enantiomer of the amino alcohol.
Method
Key Reagents
Typical Yield
Stereoselectivity
Scalability Notes
Ring Formation
Dimethyl Succinate, Na, TMSCl
40-50% (2 steps)
N/A
Requires careful handling of sodium metal. Process is well-documented for scale-up.
Reduction
NaBH₄
80-90%
High for trans
A robust and cost-effective reduction. Exothermic control is key.
Resolution
Lipase, Vinyl Acetate
~45% (per enantiomer)
>99% e.e.
Mild conditions, reusable catalyst. Requires process optimization for reaction time and separation.
Alternative Scalable Routes
While the chemo-enzymatic route is recommended, other methods have been developed that may be suitable depending on available equipment and specific project goals.
Photochemical [2+2] Cycloaddition & Cyclization
Photochemical reactions, such as the Norrish-Yang cyclization, can produce 2-aminocyclobutanols with remarkable diastereoselectivity from α-amido alkylaryl ketones[2][8].
Mechanism & Advantages: This reaction proceeds via intramolecular γ-hydrogen abstraction by the excited ketone, forming a 1,4-biradical which then cyclizes. The stereochemical outcome is controlled by the conformation of this biradical intermediate, often influenced by hydrogen bonding[2][8].
Scalability Challenges:
Light Penetration: As reactor volume increases, the path length for light becomes too long, leading to inefficient and incomplete reactions (the "dark volume" problem).
Quantum Yield: The efficiency of the photochemical step can be moderate (12-26% reported for some substrates), requiring long reaction times and high energy input[8].
Specialized Equipment: Requires dedicated photoreactors, which are not standard in many manufacturing facilities.
Path to Scalability: Continuous flow photoreactors offer a compelling solution. By pumping the reaction mixture through narrow, transparent tubing wrapped around a light source, the path length is kept minimal, ensuring uniform irradiation and efficient conversion[9]. This technology transforms a typically difficult-to-scale batch reaction into a viable continuous manufacturing process.
Downstream Processing & Purification at Scale
The isolation and purification of the final product are critical for meeting the stringent purity requirements of the pharmaceutical industry. The basic nature of trans-2-aminocyclobutan-1-ol presents specific challenges for purification.
Protocol 4.1: Large-Scale Crystallization
Crystallization is the most cost-effective and scalable method for purifying solid compounds. If the target compound or a salt derivative forms a stable crystalline solid, this is the preferred method.
Salt Formation: Convert the free amine to a stable salt (e.g., hydrochloride or tartrate) by treating a solution of the base with the corresponding acid.
Solvent Screening: Identify a suitable solvent or solvent system where the salt has high solubility at elevated temperatures but low solubility at room temperature or below.
Procedure: Dissolve the crude salt in the minimum amount of hot solvent. Filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 4.2: Chromatographic Purification of Amines
When crystallization is not feasible, chromatography is required. Standard silica gel chromatography can be problematic for basic amines due to strong, irreversible binding to acidic silanol groups, leading to poor recovery and peak tailing[10].
Recommended Solutions:
Treated Silica: Add a competing amine, such as triethylamine (~1-2%), to the mobile phase to neutralize the acidic sites on the silica gel[10]. A common mobile phase for aminocyclobutanols would be a gradient of methanol in dichloromethane with 1% triethylamine.
Alternative Stationary Phases: For very challenging separations, consider using basic alumina or amine-functionalized silica columns, which eliminate the need for mobile phase additives[10].
Reverse-Phase Chromatography: Purification can also be performed on a C18 column using a mobile phase buffered at a high pH (e.g., with ammonium bicarbonate) to keep the amine in its neutral, free-base form, increasing its retention and improving separation[10].
References
Griesbeck, A. G., et al. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. Available at: [Link]
Griesbeck, A. G., et al. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. PubMed. Available at: [Link]
ResearchGate. (n.d.). Synthesis of β‐aminocyclobutane monoesters. Available at: [Link]
Douglas, J. J., et al. (n.d.). A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. PMC. Available at: [Link]
Contente, M. L., et al. (n.d.). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. PMC. Available at: [Link]
SSRN. (n.d.). A practical synthesis of (1R,2R) and (1S,2S) 2-hydroxy-cyclobutylamines. Available at: [Link]
Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews. Available at: [Link]
Jiménez, A. I., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. Available at: [Link]
Scilit. (n.d.). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. Available at: [Link]
Patsnap. (n.d.). Process for preparing cyclobutane-1,2-dicarboxylic esters.
ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]
Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]
Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Available at: [Link]
Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available at: [Link]
Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.
ResearchGate. (n.d.). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. Available at: [Link]
Chemistry Europe. (n.d.). Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition. Available at: [Link]
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]
Almac. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Available at: [Link]
Arkivoc. (n.d.). Evaluation of an aza-Michael approach for the synthesis of 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid. Available at: [Link]
Frongia, A., et al. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. Available at: [Link]
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Available at: [Link]
Loyola eCommons. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Available at: [Link]
ResearchGate. (n.d.). Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. Available at: [Link]
Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Available at: [Link]
MDPI. (2010). Photochemical Synthesis of Nucleoside Analogues from Cyclobutanones: Bicyclic and Isonucleosides. Available at: [Link]
MDPI. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]
Google Patents. (n.d.). Process for the preparation of trans-4-aminocyclohexanol.
Pharma Inventor Inc. (n.d.). Patent & Publications. Available at: [Link]
Royal Society of Chemistry. (n.d.). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Available at: [Link]
Google Patents. (n.d.). CN105481703A - Method for synthesizing (S)-2-aminobutanol.
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]
PMC. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Available at: [Link]
Wageningen University & Research. (n.d.). Techniques for Enzyme Purification. Available at: [Link]
MDPI. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Available at: [Link]
PMC. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available at: [Link]
Technical Support: Optimizing Yield & Purity of (1R,2R)-2-aminocyclobutan-1-ol
Executive Summary & Core Workflow The synthesis of (1R,2R)-2-aminocyclobutan-1-ol presents a unique trifecta of challenges: ring strain (making the cyclobutane skeleton unstable), stereocontrol (requiring trans-selectivi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Workflow
The synthesis of (1R,2R)-2-aminocyclobutan-1-ol presents a unique trifecta of challenges: ring strain (making the cyclobutane skeleton unstable), stereocontrol (requiring trans-selectivity and enantiomeric resolution), and polarity (making the final water-soluble product difficult to isolate).
This guide focuses on the most robust laboratory-scale route: The Chemoenzymatic Approach . This method utilizes the regioselective ring-opening of cyclobutene oxide followed by lipase-catalyzed kinetic resolution.
Master Workflow Diagram
The following flowchart outlines the optimized pathway to the (1R,2R) target, highlighting critical decision points (diamonds) and process steps (rectangles).
Caption: Optimized chemoenzymatic workflow for (1R,2R)-2-aminocyclobutan-1-ol synthesis.
Technical Modules: Protocols & Troubleshooting
Module 1: The Chemical Core (Ring Opening)
Objective: Synthesis of racemic trans-2-aminocyclobutan-1-ol.
Mechanism: Nucleophilic attack of ammonia on cyclobutene oxide. Due to ring strain, the epoxide opens in an anti fashion, exclusively yielding the trans isomer.
Critical Protocol Parameters:
Parameter
Recommendation
Scientific Rationale
Reagent
Aqueous NH₃ (conc.)
High concentration favors intermolecular attack over polymerization.
Vessel
Sealed Tube / Autoclave
Cyclobutene oxide (bp ~45°C) is volatile; ammonia gas must be contained to drive kinetics.
Temperature
60–80°C
Sufficient energy to overcome the activation barrier of the strained ring opening.
Q: My yield is low (<30%), and the NMR shows complex aliphatic mixtures. What happened?A: You likely experienced polymerization or evaporative loss .
Cause 1: If the reaction vessel wasn't perfectly sealed, cyclobutene oxide evaporated before reacting.
Cause 2: If the ammonia concentration was too low, the product amine reacted with remaining epoxide, forming dimers/oligomers.
Fix: Use a high-pressure screw-cap vessel. Cool the vessel to -20°C before opening to add reagents, ensuring the volatile epoxide doesn't flash off. Use a massive excess of ammonia.
Q: Can I use Lewis acids to catalyze the ring opening?A:Avoid this. Cyclobutane rings are acid-sensitive. Strong Lewis acids can trigger rearrangement to cyclobutanone or ring-expansion/cleavage. Thermal opening with basic ammonia is safer for the carbon skeleton.
Module 2: Enantioselection (Enzymatic Resolution)
Objective: Isolating the (1R,2R) enantiomer from the racemate.
Method: Lipase-catalyzed kinetic resolution.[1][2] Lipases (specifically Pseudomonas sp.) are highly effective at distinguishing between the enantiomers of cyclic amino alcohols [1][2].
Protocol Strategy:
Substrate: It is often better to resolve the N-Boc or N-Cbz protected derivative rather than the free amino alcohol. The protected carbamate mimics the steric bulk preferred by the enzyme's active site.
Enzyme: Pseudomonas cepacia (Lipase PS) or Pseudomonas fluorescens (Lipase AK).
Q: The enzymatic reaction stalls at 30% conversion. How do I reach 50%?A: This is often due to product inhibition or enzyme deactivation .
Acetaldehyde buildup: Vinyl acetate releases acetaldehyde, which can inhibit the enzyme.
Fix: Add molecular sieves to the reaction to scavenge trace water/byproducts. Ensure the solvent (typically MTBE or DIPE) is anhydrous. If using immobilized lipase, filter and add fresh enzyme after 24 hours.
Q: How do I know which enantiomer is which?A: For Pseudomonas lipases acting on cyclic amino alcohol derivatives:
The Acetylated product is typically the (1R,2R) enantiomer (depending on the specific derivative/enzyme match, verification via chiral HPLC is mandatory).
The Unreacted substrate is the (1S,2S) enantiomer.
Reference Check: Always verify with optical rotation against literature values ([α]D) or X-ray crystallography [3].
Module 3: Isolation & Purification (The Yield Killer)
Objective: Extracting the water-soluble, polar product without loss.
The Problem: 2-aminocyclobutan-1-ol is a small, polar molecule. Standard extraction (DCM/Water) leaves >50% of the product in the water phase.
Troubleshooting Logic Tree:
Caption: Decision logic for isolating polar amino-cyclobutanols.
Best Practice Protocol (The "In-Situ" Protection):
Instead of trying to extract the free amine:
Take the crude aqueous reaction mixture (after ammonia evaporation).
Stir vigorously. The amine converts to the N-Boc carbamate , which is lipophilic.
Extract: Now you can easily extract with Ethyl Acetate.
Purify: Run a standard silica column.
Deprotect: Remove Boc with HCl/Dioxane or TFA only when the free salt is needed immediately.
Frequently Asked Questions (FAQ)
Q: Why is the melting point of my product lower than the literature value?A: This is a classic sign of low enantiomeric excess (ee) or diastereomeric contamination.
Cis/Trans contamination: Even 5% of the cis-isomer (from non-selective opening or prior steps) depresses the melting point. Check 1H NMR coupling constants (J-values). Trans protons typically show J ~7-9 Hz, while cis are often larger, but in cyclobutanes, the conformation puckering can complicate this. NOE experiments are more reliable.
Salt form: Ensure you are comparing Free Base vs. HCl salt. The HCl salt is hygroscopic; if wet, the MP drops.
Q: Can I scale this up to 100 grams?A:
Safety Warning: Cyclobutene oxide is high-energy. On a 100g scale, the exotherm during ring opening can be dangerous. Use a jacketed reactor with active cooling.
Ammonia Handling: Bubbling gas is preferred over aqueous solutions to maximize concentration and minimize water volume (which aids workup).
Q: Is there a non-enzymatic way to resolve this?A: Yes, classical resolution with (L)-Tartaric acid or Dibenzoyl-L-tartaric acid is possible. However, yields are typically lower (max 30-35% theoretical per enantiomer due to crystallization losses) compared to the enzymatic route (45-48% isolated yield).
References
Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols.
Source: Bioscience, Biotechnology, and Biochemistry (1999).
Relevance: Establishes the efficacy of Pseudomonas lipases for resolving cyclobutane/cyclopentane precursors.
URL:[Link]
Enzymatic resolutions of cyclic amino alcohol precursors.
Source: Journal of the Chemical Society, Perkin Transactions 1 (1989).[4]
Relevance: Foundational work by Fülöp et al. on the enzymatic hydrolysis of cyclic amino esters.
URL:[Link][3][5]
A practical synthesis of (1R,2R) and (1S,2S) 2-hydroxy-cyclobutylamines.
Source: SSRN / Preprints (2024/2025).
Relevance: Modern optimization of the N-Cbz protection strategy and enzymatic resolution to improve yield.
URL:[Link]
Cyclobutene Ring Opening Reactions.
Source: Comprehensive Organic Synthesis II (via ScienceDirect/Elsevier).
Relevance: Covers the mechanistic basis of the anti-ring opening and thermal constraints.
URL:[Link]
Technical Support Center: Purification of (1R,2R)-2-aminocyclobutan-1-ol
Topic: Resolution and Purification of (1R,2R)-2-aminocyclobutan-1-ol from Diastereomeric Mixtures Document ID: TSC-CYC-042 Last Updated: March 2026 Audience: Medicinal Chemists, Process Development Scientists Introductio...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolution and Purification of (1R,2R)-2-aminocyclobutan-1-ol from Diastereomeric Mixtures
Document ID: TSC-CYC-042
Last Updated: March 2026
Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Cyclobutane Challenge
Purifying (1R,2R)-2-aminocyclobutan-1-ol presents a unique set of challenges compared to acyclic amino alcohols. The strain of the cyclobutane ring (approx. 26 kcal/mol) and the conformational puckering create distinct physical properties.
Common synthesis routes (e.g., reduction of 2-aminocyclobutanone or epoxide opening) often yield a mixture of the desired trans-(1R,2R) isomer, its trans-(1S,2S) enantiomer, and the cis-(1R,2S/1S,2R) diastereomers.
This guide provides a self-validating workflow to isolate the (1R,2R) isomer with >98% de/ee.
Module 1: Diagnostic & Decision Matrix
Before selecting a purification method, you must characterize your crude mixture. The choice between classical resolution (crystallization) and chromatography depends heavily on the initial diastereomeric ratio (dr).
Decision Workflow
Caption: Decision matrix for selecting the optimal purification pathway based on crude diastereomeric ratio.
Module 2: Classical Resolution (The Workhorse)
For mixtures enriched in the trans-isomer, salt formation is the most scalable method. The L-(+)-Tartaric acid salt is the industry standard for resolving small amino alcohols.
Stoichiometry: Use 1.0 equivalent of L-(+)-Tartaric acid relative to the trans-isomer content (not the total mass).
Solvent System: Anhydrous Methanol (MeOH) or Ethanol (EtOH) . Avoid water initially, as it increases the solubility of the salt too much.
Procedure:
Dissolve crude amine in MeOH (5 mL/g).
Dissolve L-Tartaric acid in warm MeOH (5 mL/g).
Add acid solution to amine solution slowly at 50°C.
Allow to cool slowly to RT, then refrigerate (4°C) for 12 hours.
Troubleshooting Guide: "Oiling Out"
Q: My salt is separating as a sticky oil at the bottom of the flask, not crystals. Why?
Cause: The solution is likely too concentrated, or the solvent polarity is too high, preventing an ordered lattice from forming. Impurities (cis-isomer) also disrupt crystal growth.
Fix (The "Cloud Point" Method):
Re-heat the mixture until the oil dissolves (add more MeOH if needed).
Add a less polar co-solvent (e.g., Diethyl Ether or MTBE ) dropwise at reflux until the solution turns slightly cloudy.
Add a drop of MeOH to clear it.
Seed with a pure crystal if available (or scratch the glass).
Cool very slowly (wrap flask in foil/towel).
Q: The yield is good, but the diastereomeric excess (de) is low.
Cause: Kinetic entrapment of the cis-isomer salt.
Fix: Perform a recrystallization .[1] Dissolve the salt in minimum boiling MeOH, then let it cool. The trans-salt is thermodynamically more stable and less soluble in this lattice than the cis-salt.
Module 3: Derivatization (The "Nuclear Option")
If your crude material is <70% trans or if the salt resolution fails, direct silica chromatography of the free amine is difficult due to peak tailing and streaking. Derivatization is required.
Protocol: Boc-Protection & Separation
Protection: React crude amine with Boc₂O (1.1 eq) and TEA in DCM.
Separation: The diastereomers of N-Boc-2-aminocyclobutan-1-ol have significantly different
values on silica gel compared to the free amines.
Mobile Phase: Hexanes/Ethyl Acetate (gradient 10%
50%).
Observation: The cis-isomer (internal H-bond capability between NH and OH) often elutes differently than the trans-isomer.
Deprotection: Treat the isolated trans-Boc intermediate with 4M HCl in Dioxane .
Module 4: Analytical Verification (E-E-A-T)
You cannot rely on simple HPLC retention times alone. You must validate the stereochemistry using NMR physics.
Crucial Warning: Cyclobutane Coupling Constants
Do NOT apply alkene rules (
) to cyclobutanes.
Due to the puckered geometry of the cyclobutane ring:
Cis-vicinal coupling (
) is typically LARGER (6–10 Hz).
Trans-vicinal coupling (
) is typically SMALLER (2–6 Hz).
Reasoning: In the cis-isomer, the dihedral angle is nearly eclipsed (~0-20°), leading to a high Karplus value. In the trans-isomer, the puckering results in a dihedral angle closer to 90° (~100-120°), minimizing the coupling constant.
To confirm you have (1R,2R) and not the enantiomer (1S,2S):
Derivatize a small aliquot with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl .
Compare the chemical shifts of the cyclobutane protons.
Calculate
.
Use the sign of
to map the spatial arrangement of substituents.
References
Paleo, M. R., et al. (2003). Chemoenzymatic synthesis of trans-2-aminocyclobutan-1-ol enantiomers. Journal of Organic Chemistry. (Describes enzymatic resolution strategies).
Fernandes, C., et al. (2009). Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid. Journal of Organic Chemistry. (Details cyclobutane stereochemistry and separation logic).
U.S. Patent 3,553,257A . Preparation of d-2-amino-1-butanol salts. (Foundational protocol for tartaric acid resolution of amino alcohols).
Pretsch, E., et al.Structure Determination of Organic Compounds. Springer.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: CYCLO-2026-OH-NH2
Subject: Overcoming Steric Hindrance & Epimerization in (1R,2R)-2-Aminocyclobutan-1-ol Couplings
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Core Analysis: The "Puckered" Problem
Welcome to the technical support center. You are likely here because standard coupling protocols (EDC/HOBt or standard HATU/DIEA) have failed to deliver high yields or retained stereochemistry for (1R,2R)-2-aminocyclobutan-1-ol .[1]
The Structural Challenge
This scaffold presents a unique "perfect storm" of synthetic challenges:
Steric Crowding: The cyclobutane ring exists in a "puckered" conformation to relieve torsional strain. In the (1R,2R) trans configuration, the amino and hydroxyl groups are pseudo-equatorial but spatially constrained.
Nucleophilic Competition: The proximity of the hydroxyl group to the amine (1,2-relationship) creates a risk of O-acylation or intramolecular cyclization to oxazolines.
Epimerization Risk: The C2 stereocenter (alpha to the amine) is susceptible to epimerization if the activation is too aggressive or the base is too strong, potentially converting your active trans isomer into the thermodynamically distinct cis isomer.
Decision Matrix: Selecting the Right Chemistry
Do not default to HATU immediately. Use this logic flow to select the optimal coupling system based on your electrophile (carboxylic acid partner).
Figure 1: Decision tree for reagent selection. T3P is prioritized for chiral integrity; Acid Fluorides are reserved for extreme steric bulk.
Validated Protocols
Protocol A: The "Gold Standard" (T3P System)
Best for: Minimizing epimerization and handling moderate steric hindrance.
Mechanism: Propylphosphonic anhydride (T3P) acts as a cyclic anhydride.[1][2] It activates the acid with low racemization because the byproduct is a non-nucleophilic water-soluble salt, and it does not require HOBt/HOAt additives that can sometimes accelerate epimerization in sensitive substrates [1].
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv).[1] Avoid TEA/DIEA if epimerization is observed.[1]
Step-by-Step:
Dissolution: Dissolve the carboxylic acid and the amine (cyclobutanol) in dry EtOAc or DMF (0.1 M concentration).
Base Addition: Cool to 0 °C. Add Pyridine or NMM. Stir for 5 minutes.
Activation: Add T3P solution dropwise.
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[1][3]
Note: T3P reactions are often slower than HATU; allow 12–24 hours.[1]
Workup: Dilute with EtOAc. Wash with water, sat. NaHCO3, and brine. (T3P byproducts are water-soluble, simplifying purification).[1][4]
Protocol B: The "Bunker Buster" (Acid Fluoride)
Best for: Extremely hindered acids (e.g., Aib, alpha-tertiary carbons) where T3P/HATU stalls.
Mechanism: Acid fluorides are smaller and more reactive than acid chlorides toward amines but more stable to hydrolysis.[1] They maintain reactivity even in "tight" steric pockets [2].[1]
Activation: Dissolve the carboxylic acid in dry DCM (0.2 M) under N2. Add DIEA (1.0 equiv) and TFFH (1.1 equiv).[1] Stir at 0 °C for 30 mins to generate the acid fluoride in situ.
Coupling: Add (1R,2R)-2-aminocyclobutan-1-ol (1.2 equiv) and remaining DIEA (1.5 equiv).
Reaction: Warm to RT. If conversion is <50% after 4 hours, heat to 40 °C (DCM reflux) or switch solvent to DCE and heat to 60 °C.
Troubleshooting & FAQs
Issue 1: Epimerization (Loss of Stereochemistry)
Symptom: You observe two peaks in LCMS with identical Mass (M+H), likely the trans (desired) and cis (undesired) isomers.
Root Cause: The acidity of the C-alpha proton in the activated ester intermediate allows the base to deprotonate it, leading to racemization via an oxazolone intermediate [3].[3]
Corrective Action:
Switch Base: Replace DIEA/TEA with 2,4,6-Collidine (TMP) .[1] Collidine is sterically hindered and less likely to abstract the alpha-proton while still neutralizing the acid generated.[1]
Switch Reagent: Move to T3P (Protocol A). It is documented to have the lowest epimerization rates among commercial coupling agents [1].
Issue 2: O-Acylation (Ester Formation)
Symptom: Product mass is correct, but NMR shows a shift in the proton adjacent to the oxygen, or the product hydrolyzes back to starting material during workup.
Root Cause: The hydroxyl group on the cyclobutane is competing with the amine. While amines are generally more nucleophilic, steric hindrance at the nitrogen can slow N-acylation enough for O-acylation to compete.[1]
Corrective Action:
pH Control: Ensure the pH is kept slightly basic (pH 8-9). The amine remains nucleophilic (NH2), while the alcohol (OH) is less reactive than the alkoxide.
Silylation Strategy: If the problem persists, protect the alcohol with TMS-Cl or TBS-Cl before coupling.[1]
Quick Fix: Treat the amino-alcohol with HMDS (Hexamethyldisilazane) to transiently protect the OH as O-TMS.[1] Perform the coupling. The TMS group usually falls off during the acidic workup or can be removed with mild acid.
Issue 3: Low Conversion / Stalled Reaction
Symptom: Starting material remains after 24 hours.
Root Cause: The "puckered" ring creates a narrow trajectory for the incoming electrophile.
Corrective Action:
Microwave Assistance: Run the coupling (preferably T3P or HATU) in a microwave reactor at 60–80 °C for 30–60 minutes.
Additive Switch: If using EDC, switch to Oxyma Pure instead of HOBt. Oxyma generates a more reactive active ester that is less sensitive to steric bulk [2].[1]
Comparative Data Table
Feature
HATU / DIEA
T3P / Pyridine
Acid Fluoride (TFFH)
Reactivity
High
Moderate
High
Steric Tolerance
Good
Moderate
Excellent
Epimerization Risk
Moderate
Very Low
Low
Purification
Difficult (Tetramethylurea byproduct)
Easy (Water soluble)
Moderate
Cost
High
Moderate
High
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6][7] Organic Process Research & Development, 20(2), 140–177.
[Link]
(Authoritative review on T3P advantages in process chemistry).
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
[Link]
(Detailed comparison of HATU, Acid Fluorides, and Oxyma).
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4][8][9] Tetrahedron, 60(11), 2447-2467.[1]
[Link]
(Mechanisms of epimerization via oxazolone formation).
Technical Support Center: Resolving Solubility Challenges of 2-Aminocyclobutan-1-ol Salts
Prepared by: Your Senior Application Scientist Welcome to the technical support center for 2-aminocyclobutan-1-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for 2-aminocyclobutan-1-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with these valuable building blocks. Here, we will move beyond simple procedural lists to explore the underlying chemical principles governing solubility and provide robust, field-tested troubleshooting strategies.
Foundational Principles: Why Are 2-Aminocyclobutan-1-ol Salts Often Insoluble in Organic Solvents?
Understanding the root cause of solubility issues is the first step toward resolving them. The structure of 2-aminocyclobutan-1-ol contains both a primary amine (-NH₂) and a hydroxyl (-OH) group. These functional groups are highly polar and capable of forming strong hydrogen bonds.[1]
When this molecule is converted into a salt (e.g., a hydrochloride or tosylate), it becomes an ionic compound. This has profound implications for its solubility:
High Polarity and Ionic Character : Amine salts are charged, polar, and readily form hydrogen bonds.[2][3] This makes them highly compatible with polar solvents, particularly water, where they can be readily solvated.[4][5]
The "Like Dissolves Like" Mismatch : Most organic synthesis and purification occurs in solvents of low to moderate polarity (e.g., Dichloromethane, Ethyl Acetate, Toluene). There is a significant mismatch between the high polarity of the aminocyclobutanol salt and the lower polarity of these solvents, leading to poor solubility. The solvent molecules cannot effectively overcome the strong ionic and hydrogen-bonding interactions within the salt's crystal lattice.
The following diagram illustrates this fundamental principle.
Caption: The "Like Dissolves Like" principle for aminocyclobutanol salts.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive.
Q1: My 2-aminocyclobutan-1-ol hydrochloride won't dissolve in dichloromethane (DCM) for my reaction. What should I do?
This is a classic polarity mismatch. DCM is not polar enough to dissolve the hydrochloride salt effectively.
Quick Answer: Consider switching to a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Alternatively, using a co-solvent system, such as adding 5-10% methanol to your DCM, can significantly improve solubility.[6][7]
Advanced Option: If the reaction conditions permit, you can convert the salt back to its free base form, which is significantly more soluble in less polar organic solvents.[8] See the protocol in the Troubleshooting section.
Q2: I'm trying to perform a tosylation on the hydroxyl group, but the starting material (an aminocyclobutanol salt) is insoluble in the recommended solvent system (DCM/Pyridine). What's the best approach?
For tosylations, which often use less polar solvents like DCM or THF, starting material solubility is a frequent hurdle.[9]
Solution 1 (Co-Solvent): Introduce a small amount of a polar solvent like DMF to the reaction mixture to bring the salt into solution. Be cautious and ensure this co-solvent doesn't interfere with your reaction chemistry.
Solution 2 (Free Base Conversion): The most robust solution is to start with the free base of 2-aminocyclobutan-1-ol. The free base is an amine and an alcohol, which is generally much more soluble in common organic solvents like DCM and THF. You can then proceed with the tosylation using standard conditions.
Q3: Does the type of salt (e.g., hydrochloride vs. tosylate vs. sulfate) matter for solubility?
Yes, the counter-ion can influence the crystal lattice energy and solvation properties of the salt, thereby affecting its solubility. However, predicting which salt will be more soluble in a given organic solvent is generally not possible without experimental testing. As a rule of thumb, hydrochlorides and sulfates are often very water-soluble, while salts of larger, more "organic" counter-ions (like tosylates or oxalates) may sometimes show slightly improved solubility in more polar organic solvents, but this is not guaranteed.
Q4: Will heating my mixture help dissolve the salt?
Increasing the temperature generally increases the solubility of solids.[10] This can be an effective and simple strategy. However, be aware of two potential issues:
Reaction Stability: Ensure your reactants and reagents are stable at the higher temperature.
Precipitation on Cooling: The compound may precipitate out of the solution if it is cooled to room temperature later.[10] This is a critical consideration for reactions that need to be maintained at a lower temperature or for post-reaction workups.
In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required. This section provides detailed workflows and protocols to diagnose and solve complex solubility issues.
Troubleshooting Workflow
When faced with an insoluble compound, follow this logical progression to find a solution.
Caption: A step-by-step workflow for troubleshooting solubility.
Data Presentation: Solvent Selection Guide
The choice of solvent is the most critical factor. The following table provides a general guide for selecting solvents based on their properties. Experimental verification is always necessary.
Solvent Class
Examples
Polarity
Hydrogen Bonding
General Solubility of Amine Salts
Comments
Polar Protic
Water, Methanol, Ethanol
High
Donor & Acceptor
High to Excellent
Excellent for dissolving salts, but may interfere with reactions (e.g., as a nucleophile).
Polar Aprotic
DMSO, DMF, Acetonitrile (MeCN)
High
Acceptor Only
Moderate to Good
Often the best choice for reactions where protic solvents are undesirable.
Less Polar
Dichloromethane (DCM), Chloroform
Moderate
None
Very Low to Insoluble
Generally poor solvents for salts unless a co-solvent is used. Incompatible with some amines.[8]
Ethers
Tetrahydrofuran (THF), 2-MeTHF, Dioxane
Moderate
Acceptor Only
Very Low to Insoluble
Similar to DCM; often requires a co-solvent or conversion to the free base.
Objective: To quickly identify promising solvents or co-solvent systems for a 2-aminocyclobutan-1-ol salt.
Materials:
Your 2-aminocyclobutan-1-ol salt
A selection of solvents from the table above (e.g., Methanol, DMF, MeCN, DCM, THF, Toluene)
Small vials (e.g., 1-2 mL) with caps
Spatula and balance
Vortex mixer
Procedure:
Preparation: Weigh approximately 2-5 mg of your salt into each labeled vial.
Solvent Addition: Add 0.5 mL of a single solvent to its corresponding vial.
Agitation: Cap the vials securely and vortex vigorously for 1-2 minutes.
Observation: Visually inspect each vial for dissolution. Note whether the solid is fully dissolved, partially dissolved, or completely insoluble.
Co-Solvent Test (if needed): For vials showing poor solubility in less polar solvents (e.g., DCM, THF), add a polar co-solvent (e.g., 50 µL of Methanol or DMF) and repeat the agitation and observation steps.
Documentation: Record your observations in a table to guide your selection for a larger-scale experiment.
Experimental Protocol: Conversion of Hydrochloride Salt to Free Base
Objective: To generate the more organic-soluble free base from its hydrochloride salt for use in subsequent reactions.
Causality: This protocol works by using a mild base to neutralize the acidic proton on the ammonium salt, liberating the neutral (and less polar) free amine. The free amine has significantly higher solubility in common organic solvents.[8]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Rotary evaporator
Procedure:
Dissolution: Dissolve or suspend the 2-aminocyclobutan-1-ol HCl in a suitable organic solvent (e.g., DCM or EtOAc) in a separatory funnel.
Neutralization: Add an equal volume of saturated aqueous NaHCO₃ solution.
Scientist's Note: NaHCO₃ is a mild base suitable for this purpose. If the free base is suspected to have some water solubility, using brine or adding solid NaCl to the aqueous layer can help minimize its loss. For more stubborn salts, a dilute (1M) NaOH solution can be used, but be cautious of potential side reactions.
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure.
Phase Separation: Allow the layers to separate completely. The free base will now be in the organic layer.
Washing: Drain the organic layer. To remove residual water-soluble components, wash the organic layer with brine (saturated NaCl solution).
Drying: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting oil or solid is the free base, which can be used directly or further purified if necessary.
Minimizing racemization during (1R,2R)-2-aminocyclobutan-1-ol derivatization
Technical Support Center: Stereochemical Integrity of (1R,2R)-2-Aminocyclobutan-1-ol Topic: Minimizing Racemization & Structural Rearrangement During Derivatization Document ID: TSC-ACB-001 Last Updated: March 2026 Execu...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stereochemical Integrity of (1R,2R)-2-Aminocyclobutan-1-ol
Topic: Minimizing Racemization & Structural Rearrangement During Derivatization
Document ID: TSC-ACB-001
Last Updated: March 2026
Executive Summary
This guide addresses the specific challenges of derivatizing (1R,2R)-2-aminocyclobutan-1-ol . Unlike acyclic amino alcohols (e.g., serine, threonine), this molecule possesses significant ring strain (~26 kcal/mol) and a rigid trans-geometry .
While the trans-configuration inherently resists some common racemization pathways (like oxazoline formation) due to geometric constraints, the cyclobutane ring introduces a unique failure mode: carbocation-induced ring contraction/expansion (cyclopropylcarbinyl rearrangement). This guide provides protocols to navigate these risks during N-acylation and O-functionalization.
Part 1: The Mechanistic Landscape
The "Geometric Shield" (and Why It Fails)
In acyclic 1,2-amino alcohols, racemization often occurs via oxazoline (oxazolone) formation during amide coupling. The carbonyl oxygen attacks the activated backbone, closing a 5-membered ring.
Your Advantage: In (1R,2R)-2-aminocyclobutan-1-ol, the amine and hydroxyl groups are trans. On a puckered cyclobutane ring, the dihedral angle typically prevents the nucleophiles from achieving the syn-planar geometry required for easy oxazoline closure.
The Risk: Under forcing conditions (high heat, strong Lewis acids), the ring can distort, or the reaction can proceed via an open intermediate, leading to inversion at C1 or C2.
The "Cationic Trap" (Critical Warning)
The greatest risk to this specific scaffold is not simple racemization, but skeletal rearrangement .
Mechanism: If the hydroxyl group (C1) is activated into a good leaving group (e.g., mesylate, protonated alcohol) and departs without immediate SN2 displacement, a cyclobutyl cation forms.
Consequence: This non-classical cation rapidly equilibrates with cyclopropylcarbinyl and allylcarbinyl species.
Result: You lose the cyclobutane ring entirely, forming a mixture of cyclopropanes and alkenes.
Caption: Figure 1. The structural collapse pathway triggered by unassisted ionization of the C1 hydroxyl group.
Part 2: Troubleshooting & FAQs
Scenario A: N-Derivatization (Amide Coupling)
Goal: Attach a carboxylic acid to the amine without epimerizing the C2 center.
Q1: I am seeing a "doublet" peak in my LC-MS after coupling. Is this racemization?A: Likely, yes. If you used a standard carbodiimide (EDC/DCC) without additives, you may have triggered base-catalyzed epimerization at the C2 position. The alpha-proton of the amide is acidic, especially if the ring strain makes the C-H bond more s-rich.
Protocol: The "Low-Racemization" Coupling
Use HATU with Collidine (2,4,6-trimethylpyridine). Collidine is a "smart base"—sufficiently basic to deprotonate the carboxylic acid but sterically hindered, preventing it from abstracting the alpha-proton of your cyclobutane.
Pre-activation: Dissolve Carboxylic Acid (1.0 eq) and HATU (1.0 eq) in dry DMF.
Base Addition: Add Collidine (2.5 eq). Stir for 2 minutes (yellow color develops).
Conditions: Stir at 0°C for 1 hour, then warm to RT.
Why? Low temperature suppresses the kinetic energy required for ring distortion and proton abstraction.
Q2: Can I use T3P (Propylphosphonic Anhydride)?A:Yes, highly recommended. T3P acts as an acidic coupling reagent in the presence of base (usually NMM or DIPEA). It has the lowest racemization profile of commercial reagents because the byproduct is a water-soluble salt, and it does not generate a reactive O-acylisourea intermediate that is prone to oxazolone formation.
Goal: Protect the alcohol or convert it for substitution.
Q3: I tried to mesylate the alcohol (MsCl/TEA) and the product decomposed. Why?A: You likely triggered the "Cationic Trap" (Figure 1) or an elimination reaction. The cyclobutane ring makes the C1-H bond eclipsed with adjacent bonds, facilitating E2 elimination to cyclobutene if a strong base is present.
Solution: Avoid sulfonate esters (Ms/Ts) if you intend to isolate them. If you must activate C1, proceed immediately to displacement (SN2) in the same pot.
Q4: What is the safest protecting group for the (1R,2R) alcohol?A:TBS (tert-Butyldimethylsilyl).
Reasoning: The bulky silyl group prevents the oxygen from acting as a nucleophile (preventing N→O migration) and is stable to the basic conditions of N-derivatization.
Protocol: Use TBSOTf (TBS triflate) and 2,6-lutidine at -78°C to 0°C.
Note: Avoid imidazole/TBSCl if possible; the reaction is slow on secondary cyclobutyl alcohols and requires heating, which risks elimination. TBSOTf is kinetic and works at low temp.
Part 3: Analytical Controls (Self-Validation)
You cannot fix what you cannot measure. Before starting, establish a baseline.
Table 1: Recommended Chiral Separation Methods
Method
Column Type
Mobile Phase
Target Mechanism
SFC
Chiralpak IC or IG
CO2 / MeOH (with 0.1% DEA)
Separates based on H-bonding/Dipole. Best for free amines.
HPLC (Reverse)
Crown Ether (CROWNPAK CR(+))
pH 2.0 (Perchloric acid)
Gold Standard for primary amino alcohols. Complexes with NH3+.
HPLC (Normal)
Chiralpak AD-H
Hexane / IPA / DEA
Good for N-protected derivatives (e.g., Boc/Fmoc).
Validation Step:
Purchase or synthesize a small amount of the racemic (trans-racemate) compound.
Run the racemate on the chosen column to establish the separation window (Resolution > 1.5).
Inject your (1R,2R) starting material. If you see a peak at the (1S,2S) retention time, your starting material is compromised.
Part 4: Decision Tree for Derivatization
Caption: Figure 2. Strategic workflow to bypass high-risk activation states.
References
Fernandes, C., et al. (2009).[1] "Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form." Journal of Organic Chemistry, 74(8), 3217-3220.[1] Link
Key Insight: Establishes stability profiles of cis/trans aminocyclobutane derivatives and epimeriz
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
Key Insight: Comparative data on racemization suppression using Collidine vs. DIEA and HATU vs. Carbodiimides.[2]
BenchChem. (2025).[3][4][5] "Technical Support Center: Prevention of Racemization in 1-Amino-2-butanol." Link
Key Insight: General mechanisms for 1,2-amino alcohol racemization which apply to the cyclobutane analog.
Ghosh, A. K., et al. (1996). "Lipase-Mediated Resolution of trans-1-Azidoindan-2-ol: A New Route to Optically Pure cis-1-Aminoindan-2-ol." Synthesis, 1996, 954–958.[6]
Key Insight: Demonstrates the risk of C1 epimerization during hydrolysis and the utility of enzymatic resolution for cyclic amino alcohols.
PubChem. (2025).[7][8] "(1R,2R)-2-aminocyclobutan-1-ol Compound Summary." Link
Key Insight: Physical properties and structural identifiers (Trans-isomer confirm
Optimizing reaction conditions for amino cyclobutanol formation
Welcome to the Technical Support Center for amino cyclobutanol synthesis and conjugation. Amino cyclobutanols are highly valuable structural motifs in modern medicinal chemistry, serving as rigidified, sp³-rich bioisoste...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for amino cyclobutanol synthesis and conjugation. Amino cyclobutanols are highly valuable structural motifs in modern medicinal chemistry, serving as rigidified, sp³-rich bioisosteres that improve the physicochemical properties of drug candidates. They are prominently featured in clinical-stage molecules, such as the CDK9 inhibitor KB-0742 [2].
However, working with four-membered rings presents unique thermodynamic and kinetic challenges, including ring strain (~26 kcal/mol), susceptibility to ring-opening, and steric hindrance during coupling. This guide provides field-proven troubleshooting, causal explanations, and validated protocols to ensure high-yielding, stereoselective outcomes.
Core Synthetic & Conjugation Workflow
Workflow for trans-3-aminocyclobutanol synthesis and SNAr conjugation to heteroaryl scaffolds.
Section 1: Stereoselective Synthesis of trans-3-Aminocyclobutanol
Q: Why should I avoid the Curtius rearrangement of 3-oxocyclobutanecarboxylic acid when scaling up amino cyclobutanol synthesis?A: The traditional Curtius rearrangement route relies on diphenylphosphoryl azide (DPPA), which poses severe explosive hazards at scale. More importantly, the reaction is thermodynamically hostile to the cyclobutane core. The thermal conditions required to induce the rearrangement of the acyl azide into the isocyanate intermediate provide enough energy to overcome the activation barrier for ring-opening pathways. Because the four-membered ring is highly strained,
-scission occurs readily, leading to acyclic byproducts, poor stereocontrol, and significantly depressed yields [1].
Q: How can I achieve >99% stereochemical purity of the trans-isomer without relying on hazardous rearrangements?A: Utilize a Mitsunobu inversion strategy starting from cis-3-(dibenzylamino)cyclobutanol. The Mitsunobu reaction operates via an Sₙ2 mechanism at low temperatures (0–10 °C). This mild environment preserves the integrity of the cyclobutane ring while guaranteeing a complete Walden inversion of the hydroxyl stereocenter. Subsequent alkaline hydrolysis of the resulting ester and palladium-catalyzed debenzylation yields high-purity trans-3-aminocyclobutanol with an overall molar yield exceeding 70% [1].
This protocol is designed with integrated validation checkpoints to ensure reaction fidelity.
Mitsunobu Inversion:
Charge a dry reactor with THF (5–12 volumes), cis-3-(dibenzylamino)cyclobutanol (1.0 eq), triphenylphosphine (1.6–2.3 eq), and a carboxylic acid (e.g., p-nitrobenzoic acid, 1.01–1.3 eq) under a nitrogen atmosphere.
Cool the mixture to 0–10 °C. Validation: Ensure internal temperature stabilizes to prevent thermal degradation of the intermediate betaine.
Dropwise add the condensing agent (DIAD or DEAD, 1.6–2.3 eq).
Stir for 30–60 minutes. Validation: Perform LC-MS. The reaction is self-validating when the starting alcohol peak is <2% area.
Distill THF under reduced pressure to isolate the crude trans-ester.
Alkaline Hydrolysis:
Suspend the crude ester in a 1:1 mixture of THF and water. Add KOH (approx. 3.0 eq).
Heat to reflux for 3 hours.
Distill off THF, extract the aqueous layer with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate. Validation: TLC should show complete disappearance of the UV-active ester spot.
Catalytic Debenzylation:
Transfer the trans-3-(dibenzylamino)cyclobutanol to a hydrogenation vessel. Add methanol and Pd(OH)₂/C catalyst.
Purge with N₂, then pressurize with H₂ to 0.5–1.5 MPa. Heat to 30–45 °C.
Validation: Monitor hydrogen uptake. The reaction is complete when pressure stabilizes. Filter through Celite and concentrate to yield the final trans-3-aminocyclobutanol [1].
Section 2: Conjugation via Nucleophilic Aromatic Substitution (SₙAr)
Q: When coupling an aminocyclobutanol (e.g., (1r,3r)-3-aminocyclobutan-1-ol) to a heteroaryl chloride, my conversions are stalling at 50%. How do I force the reaction to completion?A: Aminocyclobutanols are inherently less nucleophilic than unhindered primary amines due to the steric bulk and conformational rigidity of the cyclobutane ring. To drive the reaction thermodynamically:
Use an excess of the nucleophile: Employ 1.2 equivalents of the aminocyclobutanol hydrochloride salt.
Optimize the base: Use a strong, non-nucleophilic, heterogeneous base like K₂CO₃ (3.0 eq). K₂CO₃ efficiently neutralizes the hydrochloride salt to generate the free base in situ and scavenges the HCl byproduct of the SₙAr reaction. Because it is insoluble in polar aprotic solvents like acetonitrile (MeCN), it maintains a mildly basic environment without hydrolyzing your electrophilic heteroaryl chloride.
Elevate the temperature: Run the reaction at reflux (approx. 80–82 °C in MeCN) for 16 hours to overcome the steric activation barrier [2].
Q: Does the secondary hydroxyl group on the cyclobutanol ring interfere with the SₙAr reaction? Do I need to protect it?A: Protection is generally unnecessary. The primary amine is significantly more nucleophilic than the secondary hydroxyl group. By strictly controlling the stoichiometry (limiting the amine to 1.2 eq) and utilizing the K₂CO₃/MeCN system, the reaction is highly chemoselective for N-arylation over O-arylation. This allows for a highly atom-economical coupling, as demonstrated in the synthesis of the CDK9 inhibitor KB-0742 [2].
Reaction Setup: To a stirred solution of the heteroaryl chloride (e.g., a pyrazolo[1,5-a]pyrimidine derivative, 1.0 eq) in MeCN (10 mL/mmol), add the aminocyclobutanol hydrochloride salt (1.2 eq) and K₂CO₃ (3.0 eq).
Thermal Activation: Heat the heterogeneous mixture to reflux. Validation: Ensure vigorous mechanical or magnetic stirring, as the reaction relies on the solid-liquid interface of the K₂CO₃.
Monitoring: Stir for 16 hours. Validation: Check LC-MS. The electrophile peak should be completely consumed, replaced by the product mass [M+H]⁺.
Isolation: Evaporate the reaction mixture in vacuo. Purify the residue via silica gel column chromatography (eluting with a gradient of 0–5% MeOH in CH₂Cl₂) to isolate the pure conjugated product [2].
Quantitative Data Summary
The following table summarizes the optimized thermodynamic and kinetic parameters for the critical transformations discussed in this guide.
Reaction Step
Substrates
Reagents / Catalyst
Solvent
Temp / Time
Typical Yield
In-Process Control
Mitsunobu Inversion
cis-3-dibenzylamino cyclobutanol, Carboxylic acid
DIAD, PPh₃ (1.6–2.3 eq)
THF
0–10 °C, 30–60 min
>85%
LC-MS (Product mass + H⁺)
Alkaline Hydrolysis
trans-3-dibenzylamino cyclobutyl carboxylate
KOH (aq) (3.0 eq)
THF / H₂O
Reflux, 3 h
~90%
TLC (Disappearance of ester)
Debenzylation
trans-3-dibenzylamino cyclobutanol
Pd(OH)₂, H₂ (0.5–1.5 MPa)
Methanol
30–45 °C, 4–8 h
>95%
LC-MS (Loss of benzyl groups)
SₙAr Conjugation
Heteroaryl chloride, Aminocyclobutanol HCl
K₂CO₃ (3.0 eq)
Acetonitrile
Reflux, 16 h
40–60%
LC-MS (Electrophile consumption)
References
CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents.
Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry. Available at:[Link]
Troubleshooting
Technical Support Center: Separation of 2-Aminocyclobutan-1-ol Isomers
Executive Summary Separating the cis and trans isomers of 2-aminocyclobutan-1-ol presents a classic challenge in small-molecule purification: the molecule is small, polar, lacks a UV chromophore, and possesses significan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Separating the cis and trans isomers of 2-aminocyclobutan-1-ol presents a classic challenge in small-molecule purification: the molecule is small, polar, lacks a UV chromophore, and possesses significant ring strain.[1][2][3]
This guide moves beyond generic advice to address the specific physicochemical constraints of the cyclobutane ring. The most robust workflow involves N-protection (Derivatization) to enable silica chromatography, followed by deprotection.[2][3] Direct separation of the free amino alcohol requires specialized HILIC or Ion-Pairing HPLC methods.[1]
Module 1: Diagnostic & Detection (The "Invisible Peak" Problem)
User Issue: "I injected my sample onto the HPLC, but I see no peaks or just a solvent front, even though my mass balance says compound is there."
Technical Insight:
2-Aminocyclobutan-1-ol lacks a conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-system.[2] It is virtually invisible to standard UV detection (254 nm).[1][3] While it has weak end-absorption at 205-210 nm, this region is plagued by solvent noise and buffer cut-off interference.[1][2][3]
Troubleshooting Protocol: Visualization
Method
Suitability
Notes
UV (205-210 nm)
Low
Only works with phosphate/water mobile phases.[1][2] Acetonitrile/Methanol absorb too much here.[1][3]
ELSD / CAD
High
Evaporative Light Scattering or Charged Aerosol Detection are universal for non-volatiles.[1][3]
Derivatization (Pre-column)
High
React with Benzoyl Chloride or Fmoc-Cl to add a UV chromophore.[1][2]
TLC Staining
Medium
Ninhydrin (stains amine red/purple) or KMnO4 (oxidizes alcohol).[1]
Workflow: Selecting the Right Detection Strategy
Figure 1: Decision tree for detecting non-chromophoric amino alcohols.
Module 2: Separation on Silica (Flash Chromatography)
User Issue: "My peaks are tailing badly on silica, and I can't resolve the isomers."
Technical Insight:
Free amines interact strongly with the acidic silanols on silica gel, causing peak tailing.[3] Furthermore, the polarity difference between free cis and trans amino alcohols is often insufficient for baseline resolution.[3]
The Solution: N-Protection
Converting the amine to a carbamate (Boc or Cbz) eliminates the basicity (stopping the tailing) and amplifies the structural difference between isomers.
Mechanism of Separation (N-Boc Derivative)
Cis-Isomer: The carbamate NH and the hydroxyl OH are on the same side of the ring. They form an intramolecular hydrogen bond (5-membered ring).[1] This "hides" the polar protons from the silica stationary phase.
Result: Lower Polarity
Higher (Elutes First).
Trans-Isomer: The groups are on opposite faces.[1][4] Intramolecular H-bonding is geometrically impossible.[1][2][3] Both polar groups interact freely with the silica.
Result: Higher Polarity
Lower (Elutes Second).
Step-by-Step Protocol: N-Boc Separation
Protection: Dissolve crude amine (1 eq) in DCM. Add
User Issue: "I cannot derivatize. I need to separate the free amino alcohol isomers analytically."
Technical Insight:
Standard C18 columns often fail to retain small, polar amino alcohols (elution in the void volume).[3] You must use a mode that retains polar compounds.[1][3]
User Issue: "I separated two peaks, but I don't know which is Cis and which is Trans."
Technical Insight:
Never rely solely on elution order. Cyclobutane puckering can sometimes invert expected polarity.[1][3] You must validate using NMR.[1][3]
Target: Irradiate the proton at C1 (attached to OH) or C2 (attached to N).[1]
Interpretation:
Cis Isomer: Strong NOE signal enhancement between
and (they are on the same face, distance < 3Å).
Trans Isomer: Weak or No NOE between
and (opposite faces).
Figure 2: Logic flow for assigning stereochemistry via NMR.
References
BenchChem Technical Support. (2025).[1][3][5] A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers. (General principles for cyclic amino alcohol separation). [2][3][5]
Fernandes, C., et al. (2009).[3][6] "Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form." Journal of Organic Chemistry, 74(8), 3217-3220.[2][3][6] (Describes cis/trans equilibration and separation logic).
Grygorenko, O. O., et al. (2006).[3] "Stereoselective synthesis of 2-aminocyclobutanols." Tetrahedron: Asymmetry, 17(2), 252-258.[1][2][3] (Definitive work on synthesis and NMR assignment of these specific isomers).
Sielc Technologies. (2025). Separation of 4-Aminobutanol on Newcrom R1 HPLC column. (Protocol for polar amino alcohols using specialized phases).
Benedetti, E., et al. (1970).[3] "Crystal and molecular structure of cis- and trans-cyclobutane-1,2-dicarboxylic acid." J. Am. Chem. Soc.[1][3] (Structural basis for intramolecular H-bonding in 1,2-disubstituted cyclobutanes).[1][2][3]
Technical Support Center: Stability and Handling of (1R,2R)-2-Aminocyclobutan-1-ol Under Acidic Conditions
Welcome to the Technical Support Center for (1R,2R)-2-aminocyclobutan-1-ol . This chiral amino alcohol is a highly valuable building block in drug discovery, frequently utilized in the synthesis of selective kinase inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (1R,2R)-2-aminocyclobutan-1-ol . This chiral amino alcohol is a highly valuable building block in drug discovery, frequently utilized in the synthesis of selective kinase inhibitors, IRAK4 inhibitors, and complex natural product analogs like the nicotinic agonist phantasmidine[1][2].
Due to the inherent ~26 kcal/mol ring strain of the cyclobutane core, researchers frequently encounter challenges regarding its stability during acidic deprotections and aqueous workups[3]. This guide synthesizes field-proven chemical principles with self-validating protocols to help you maintain the structural integrity of this compound during your workflows.
Frequently Asked Questions (FAQs)
Q: Why is (1R,2R)-2-aminocyclobutan-1-ol typically supplied and handled as a hydrochloride salt?A: The free base of this compound (MW: 87.12 g/mol ) is a small, highly polar, and somewhat volatile liquid/semi-solid[4]. Protonation of the primary amine yields the ammonium hydrochloride salt (MW: 123.58 g/mol )[5]. This salt formation is critical for two reasons: it drastically reduces volatility, and the protonated amine prevents oxidative degradation and unwanted nucleophilic side-reactions during long-term storage.
Q: Is the cyclobutane ring stable during standard acidic Boc-deprotection (e.g., TFA/DCM or 4M HCl/dioxane)?A: Yes, provided the temperature is strictly controlled. The primary amine protonates instantly in acid, forming an ammonium salt. This creates a strong electron-withdrawing group adjacent to the hydroxyl group. By Coulombic principles, forming a second positive charge (an oxonium ion) adjacent to the ammonium cation is electrostatically highly unfavorable. Therefore, the hydroxyl group is surprisingly resistant to dehydration under mild to moderate acidic conditions compared to a simple, unfunctionalized cyclobutanol[3].
Q: What causes ring-opening or degradation under extreme acidic conditions?A: If subjected to highly concentrated acids combined with elevated temperatures, the electrostatic barrier is overcome, and the hydroxyl group is protonated and eliminated as water[6]. The resulting cyclobutyl cation is highly unstable. To relieve the extreme angle and torsional strain of the four-membered ring, the intermediate rapidly undergoes a hybrid
rearrangement, leading to ring expansion (forming cyclopentyl derivatives) or ring opening (forming acyclic products)[3].
Mechanistic pathway of (1R,2R)-2-aminocyclobutan-1-ol under varying acidic conditions.
Physicochemical Properties & Stability Metrics
To design effective extraction and purification schemes, it is crucial to understand the quantitative properties of the cyclobutanol core[4][6].
Property
Value
Causality / Experimental Impact
Molecular Weight (Free Base)
87.12 g/mol
Highly volatile; prone to loss if concentrated to dryness under high heat.
Molecular Weight (HCl Salt)
123.58 g/mol
Stable crystalline solid; preferred form for long-term storage and weighing.
LogP (Estimated)
~0.2
High hydrophilicity; requires careful reverse-phase chromatography or highly polar organic solvents (e.g., 10% MeOH/DCM) for extraction.
Ring Strain Energy
~26 kcal/mol
Thermodynamic driving force for ring-opening under extreme thermal/acidic stress.
Troubleshooting Guide
Issue 1: Low yield or multiple degradation peaks observed on LC-MS after acidic workup.
Root Cause: Thermal degradation during solvent evaporation. The combination of concentrated acid (as the solvent evaporates) and heat provides the activation energy needed to protonate the hydroxyl group and trigger strain-release ring opening[3].
Solution: Never allow the rotary evaporator water bath to exceed 30°C when concentrating acidic mixtures of this compound. Co-evaporate with toluene to efficiently remove water/acid without excessive heating.
Issue 2: The isolated product forms a gummy residue instead of a free-flowing powder.
Root Cause: The hydrochloride salt of (1R,2R)-2-aminocyclobutan-1-ol is highly hygroscopic[6]. Exposure to ambient humidity during isolation causes it to absorb moisture rapidly.
Solution: Perform the final trituration with cold, anhydrous diethyl ether. Immediately transfer the filtered solid to a vacuum desiccator containing
or silica gel. Store the final sealed vial at 4°C.
Experimental Protocols
Protocol: Ambient Acidic Deprotection of N-Boc-(1R,2R)-2-aminocyclobutan-1-ol
This self-validating protocol ensures complete deprotection while preventing acid-catalyzed ring expansion.
Step 1: Substrate Preparation
Dissolve the N-Boc protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
Causality: Anhydrous conditions prevent premature hydrolysis and minimize the formation of aqueous micro-environments that can trap heat during the reaction.
Step 2: Acid Addition
Cool the reaction flask strictly to 0°C using an ice bath. Dropwise add 4M HCl in Dioxane (3 to 5 equivalents).
Causality: Cooling mitigates the exothermic nature of the deprotection. Controlling the thermal energy prevents the cyclobutane ring from overcoming the activation barrier for dehydration.
Step 3: Reaction Monitoring (Self-Validation)
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction via LC-MS every 1 hour.
Validation Metric: The reaction is complete when the starting material peak disappears and a new peak at m/z 88
emerges, confirming the intact free amine core without ring-opened byproducts.
Step 4: Concentration
Once complete, concentrate the mixture under reduced pressure. Strictly maintain the water bath below 30°C.
Causality: As the solvent evaporates, the effective concentration of HCl spikes. Keeping the temperature low prevents this highly acidic environment from degrading the strained ring.
Step 5: Isolation
Triturate the resulting crude residue with cold, anhydrous diethyl ether. Filter the resulting precipitate rapidly and dry under high vacuum to yield the pure (1R,2R)-2-aminocyclobutan-1-ol hydrochloride salt.
Self-validating workflow for the acidic deprotection and isolation of the cyclobutanol core.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 51900405, (1R,2R)-2-aminocyclobutan-1-ol". PubChem. Available at:[Link]
European Patent Office. "SUBSTITUTED PYRAZOLOPYRIMIDINES AS IRAK4 INHIBITORS - EP 3800188 A1". EPO. Available at:[Link]
Technical Support Center: Purification and Troubleshooting for Commercial (1R,2R)-2-Aminocyclobutan-1-ol
Welcome to the Technical Support Center. (1R,2R)-2-Aminocyclobutan-1-ol is a highly strained, chiral 1,2-amino alcohol privileged in the synthesis of complex heterocycles, including pyrimidine and quinoxaline derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. (1R,2R)-2-Aminocyclobutan-1-ol is a highly strained, chiral 1,2-amino alcohol privileged in the synthesis of complex heterocycles, including pyrimidine and quinoxaline derivatives[1][2]. However, commercial batches—often supplied as the hydrochloride salt to improve crystallinity[3]—frequently contain trace impurities that can compromise downstream stereoselective coupling (e.g., N-arylation or
This guide provides field-validated protocols and mechanistic insights for identifying, quantifying, and removing enantiomeric, diastereomeric, and degradation-related impurities from your commercial samples.
Part 1: Troubleshooting & FAQs
Q1: My commercial batch shows <95% enantiomeric excess (ee). How do I remove the (1S,2S) enantiomer?A: Commercial syntheses often rely on the resolution of racemic trans-2-aminocyclobutan-1-ol[1]. If the initial resolution is incomplete, the (1S,2S)-enantiomer remains as a critical impurity[4]. Because enantiomers have identical physical properties in an achiral environment, standard recrystallization will not work.
Causality & Solution: You must create a diastereomeric relationship. By reacting the free base mixture with a chiral resolving agent (e.g., L-(+)-tartaric acid), you form diastereomeric salts. These salts possess different lattice energies and solubilities, allowing the selective crystallization of the (1R,2R)-tartrate salt from aqueous ethanol, leaving the (1S,2S) impurity dissolved in the mother liquor.
Q2: NMR analysis of my starting material shows unexpected splitting patterns (e.g., a smaller coupling constant for the methine protons). What is this impurity?A: This indicates the presence of cis-diastereomers (1R,2S or 1S,2R). The trans-isomer (1R,2R) typically exhibits a different vicinal coupling constant (
) compared to the cis-isomer due to the rigid dihedral angles of the cyclobutane ring.
Causality & Solution: Diastereomers arise from incomplete stereocontrol during the initial cyclobutanone reduction or epoxide ring-opening steps during manufacturing[1][3]. Unlike enantiomers, diastereomers can be separated via achiral methods. Recrystallization of the hydrochloride salt from isopropanol/ethyl acetate is highly effective due to the differential packing efficiencies of the cis and trans salts[3].
Q3: During free-basing and subsequent heating, I observe a new highly polar impurity. Mass spectrometry shows the same m/z as the starting material. What is happening?A: You are observing ring-opening degradation.
Causality & Solution: The cyclobutane ring possesses approximately 26 kcal/mol of ring strain[3]. Under thermal stress or acidic conditions, the hydroxyl group can become protonated and leave as water. The resulting partial positive charge is stabilized by the concurrent cleavage of the adjacent C-C bond, leading to a stable acyclic carbocation via a hybrid
ring-opening mechanism[3]. To prevent this, always perform free-basing at low temperatures (0–5 °C) using mild bases and avoid prolonged heating of the free amino alcohol.
Part 2: Quantitative Impurity Data
To effectively purify your sample, you must first identify the specific contaminants. The table below summarizes the common impurities found in commercial (1R,2R)-2-aminocyclobutan-1-ol batches, their detection methods, and the appropriate removal strategies.
Chiral resolution via L-(+)-tartaric acid salt formation.
Diastereomeric
cis-isomers (1R,2S or 1S,2R)
NMR (Vicinal coupling constants)
Achiral recrystallization of the HCl salt from IPA/EtOAc.
Degradation
Acyclic amino alcohols
LC-MS (Isomeric m/z) / NMR (Alkene peaks)
Silica gel chromatography (DCM/MeOH/NH₄OH).
Inorganic
Residual salts / Excess HCl
Elemental Analysis / pH of aqueous solution
Ion-exchange resin filtration (Amberlyst A26 OH).
Part 3: Purification Workflow Visualization
The following workflow illustrates the logical progression for isolating the pure (1R,2R) enantiomer from a contaminated commercial mixture.
Purification workflow for isolating pure (1R,2R)-2-aminocyclobutan-1-ol from commercial mixtures.
Part 4: Validated Experimental Protocols
Protocol A: Enantiomeric Enrichment via Diastereomeric Salt Resolution
This protocol exploits the optimal hydrogen-bonding network between L-(+)-tartaric acid and the trans-1,2-aminoalcohol motif to selectively crystallize the (1R,2R) enantiomer.
Step-by-Step Methodology:
Dissolution: Suspend 10.0 g of the commercial trans-2-aminocyclobutan-1-ol free base (containing the 1S,2S impurity) in 100 mL of 95% Ethanol. Heat gently to 50 °C until fully dissolved.
Salt Formation: In a separate flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in 50 mL of 95% Ethanol. Slowly add this acidic solution dropwise to the amino alcohol solution while stirring at 50 °C.
Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight. The (1R,2R)-tartrate salt will selectively precipitate.
Isolation: Filter the resulting crystals under a vacuum and wash with 20 mL of ice-cold Ethanol.
Self-Validation Check: Analyze a 1 mg aliquot of the isolated crystals by Chiral HPLC-DAD (C18 column, 0.1% TFA in water/acetonitrile)[2]. The peak corresponding to the (1R,2R) enantiomer must integrate to >99% relative to the (1S,2S) peak. If the ee is <99%, perform a second recrystallization from aqueous ethanol.
Protocol B: Non-Aqueous Free-Basing of the Hydrochloride Salt
Aqueous extraction of small, highly polar amino alcohols from water into organic solvents is notoriously low-yielding. Furthermore, standard basic aqueous workups can trigger ring-opening[3]. This protocol uses a basic ion-exchange resin to yield the free base safely.
Step-by-Step Methodology:
Resin Preparation: Swell 20 g of Amberlyst A26 (OH⁻ form) resin in 100 mL of Methanol for 30 minutes. Pack the resin into a glass chromatography column.
Sample Loading: Dissolve 5.0 g of the pure (1R,2R)-2-aminocyclobutan-1-ol hydrochloride salt (or the tartrate salt from Protocol A) in 50 mL of Methanol.
Elution: Load the solution onto the resin bed. Elute slowly (1-2 drops/second) with an additional 150 mL of Methanol. The resin will exchange the chloride/tartrate anions for hydroxide ions, which immediately neutralize the protonated amine to form water and the free base.
Concentration: Collect the eluent and concentrate under reduced pressure at a strict temperature limit of <30 °C to prevent thermal ring-opening degradation.
Self-Validation Check: Perform
NMR in . The complete absence of acyclic alkene or aldehyde protons confirms that ring-opening degradation was successfully avoided during the free-basing process.
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess (ee) of 2-Aminocyclobutan-1-ol via HPLC
Executive Summary The determination of enantiomeric excess (ee) for chiral molecules like 2-aminocyclobutan-1-ol is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry. The distinct...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The determination of enantiomeric excess (ee) for chiral molecules like 2-aminocyclobutan-1-ol is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry. The distinct pharmacological and toxicological profiles of individual enantiomers demand robust, accurate, and reliable analytical methods.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this specific task. We will explore the technical nuances of direct and indirect chiral HPLC separations, offering field-proven insights into method selection. Furthermore, we will objectively compare these HPLC approaches with alternative techniques such as Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing the data necessary for researchers, scientists, and drug development professionals to make informed decisions.
The Analytical Challenge: 2-Aminocyclobutan-1-ol
2-Aminocyclobutan-1-ol presents a distinct analytical challenge: it lacks a significant UV-absorbing chromophore. This property renders direct detection with standard HPLC UV-Vis detectors difficult and inefficient, necessitating specialized strategies to achieve sensitive and accurate quantification.[1][2] This guide focuses on two primary HPLC-based solutions to this problem:
Direct Chiral Separation: Utilizes a Chiral Stationary Phase (CSP) capable of directly resolving the enantiomers, often requiring a non-UV detector.
Indirect Chiral Separation: Involves pre-column derivatization to attach a chromophore to the molecule, allowing for standard UV detection on a conventional achiral column.[1][3]
The choice between these pathways is a critical decision driven by available instrumentation, required sensitivity, sample throughput, and cost considerations.
Caption: Decision workflow for selecting an ee determination method.
HPLC Methodologies: A Head-to-Head Comparison
Method 1: Direct Enantioseparation using a Crown Ether-Based CSP
Causality & Rationale: The direct approach is the most elegant, simplifying sample preparation by avoiding chemical reactions. For primary amino alcohols like 2-aminocyclobutan-1-ol, crown ether-based CSPs are exceptionally effective.[3] The CROWNPAK® CR(+) column, for instance, contains a chiral crown ether that forms a transient, diastereomeric complex with the protonated primary amine (-NH₃⁺) of the analyte.[4] This interaction occurs under acidic mobile phase conditions (pH 1-2), which ensure the amine is protonated.[4][5] The differing stability of these complexes for the (R)- and (S)-enantiomers leads to different retention times and, thus, separation. Because the analyte itself is not detected by UV, an alternative detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is required.
Experimental Protocol: Direct Chiral HPLC
Objective: To directly separate the enantiomers of 2-aminocyclobutan-1-ol.
Instrumentation: HPLC system with pump, autosampler, column oven, and ELSD or CAD.
Chiral Stationary Phase: CROWNPAK® CR(+) column (150 mm x 4.0 mm, 5 µm).[1]
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid and adjust the pH to 2.0. If retention times are excessively long, up to 15% (v/v) methanol can be added to the aqueous mobile phase to reduce retention.[1][5]
System Equilibration: Flush the entire HPLC system thoroughly with water before introducing the acidic mobile phase to prevent salt precipitation. Equilibrate the CROWNPAK® CR(+) column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
Sample Preparation: Accurately weigh and dissolve the 2-aminocyclobutan-1-ol sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
Chromatographic Run: Set the column temperature to 25°C.[1] Inject 10 µL of the prepared sample.
Data Analysis: Identify the two separated enantiomer peaks. Calculate the enantiomeric excess (% ee) using the integrated peak areas from the ELSD/CAD detector:
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Conformational Control in Amino Alcohols: A Reactivity Comparison of (1R,2R)-2-Aminocyclobutan-1-ol vs. Acyclic Analogues
As drug discovery and complex organic synthesis evolve, the strategic use of conformationally restricted building blocks has become a cornerstone of rational design. Amino alcohols are ubiquitous pharmacophores, but thei...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery and complex organic synthesis evolve, the strategic use of conformationally restricted building blocks has become a cornerstone of rational design. Amino alcohols are ubiquitous pharmacophores, but their dual nucleophilicity often complicates selective functionalization.
This guide provides an in-depth technical comparison between a highly constrained cyclic system—(1R,2R)-2-aminocyclobutan-1-ol —and flexible acyclic amino alcohols (such as 1-amino-2-propanol). By examining the thermodynamic principles of ring strain, dihedral locking, and steric shielding, we will establish how conformational restriction dictates chemoselectivity and enhances 3D fragment-based drug design.
Conformational Thermodynamics: The Causality of Rigidity
The fundamental difference in reactivity between acyclic and cyclic amino alcohols stems from their conformational energy landscapes.
Acyclic Amino Alcohols (e.g., 1-amino-2-propanol):
Acyclic systems possess free rotation around the central C–C bond. This flexibility allows them to adopt multiple conformations, most notably a gauche-like arrangement stabilized by intramolecular hydrogen bonding (N–H···O or O–H···N). While thermodynamically stable in solution, this flexibility incurs a massive entropic penalty upon binding to a biological target or during cyclization reactions. Furthermore, the hydrogen-bonding network dynamically alters the nucleophilicity of both heteroatoms, often leading to unpredictable reactivity[1].
(1R,2R)-2-Aminocyclobutan-1-ol:
Unlike planar representations, the cyclobutane ring adopts a puckered "butterfly" conformation to alleviate torsional strain from eclipsing hydrogen atoms[2]. In the trans-(1R,2R) configuration, the amino and hydroxyl groups occupy pseudo-diequatorial positions. This rigidifies the molecule, locking the dihedral angle between the substituents at approximately 120°[3].
This pre-organization achieves two critical outcomes:
It prevents the molecule from adopting the ideal anti-periplanar or eclipsed conformations easily accessed by acyclic chains.
It geometrically restricts optimal intramolecular hydrogen bonding, isolating the electronic properties of the amine and the alcohol[4].
Logical relationship between molecular conformation and resulting chemoselectivity.
Chemoselectivity: N- vs. O- Functionalization
The most challenging aspect of amino alcohol synthesis is achieving high chemoselectivity without the use of transient protecting groups[1].
In acyclic systems, the primary amine is inherently more nucleophilic than the secondary alcohol. However, the flexibility of the carbon chain allows the oxygen atom to be activated via transient intramolecular hydrogen bonding with the amine. During acylation or alkylation, this leads to competitive O-functionalization and N,O-bisfunctionalization.
Conversely, the reactivity of (1R,2R)-2-aminocyclobutan-1-ol is governed by steric shielding. The secondary alcohol is embedded against the bulk of the puckered cyclobutane ring, significantly hindering the approach of electrophiles. The primary amine, projecting outward via its specific 3D exit vector, remains highly accessible. Consequently, the innate reactivity difference between the N and O atoms is amplified by the steric environment, resulting in near-perfect N-chemoselectivity[5].
Quantitative Reactivity Comparison
The following table summarizes the chemoselectivity profiles of both systems when subjected to standard unoptimized acylation conditions (1.0 eq Benzoyl Chloride, 1.1 eq Et₃N, DCM, 0 °C).
To empirically demonstrate this reactivity difference, the following protocol outlines a highly controlled N-acylation workflow.
Causality of Experimental Choices:
Temperature (0 °C): Running the reaction at low temperature minimizes the kinetic energy of the system. This amplifies the steric hindrance of the cyclobutane-bound secondary alcohol, effectively shutting down O-acylation while allowing the highly nucleophilic primary amine to react.
Base Selection (Et₃N): Triethylamine acts as an HCl scavenger. If HCl is not neutralized, it will protonate the amine (forming an unreactive ammonium salt), forcing the electrophile to react with the less nucleophilic oxygen atom.
Step-by-Step Methodology
Preparation: Dissolve 1.0 mmol of (1R,2R)-2-aminocyclobutan-1-ol in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Base Addition: Add 1.1 mmol of triethylamine (Et₃N) and cool the reaction flask to 0 °C using an ice-water bath.
Electrophile Addition: Dissolve 1.0 mmol of benzoyl chloride in 1.0 mL of DCM. Add this solution dropwise over 10 minutes to prevent localized heating and maintain kinetic control.
Monitoring: Stir for 2 hours at 0 °C. Monitor via TLC (Ninhydrin stain).
Quench & Extraction: Quench with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
The Self-Validating NMR Logic
This protocol is self-validating through post-reaction ¹H-NMR analysis. You do not need complex mass spectrometry to confirm chemoselectivity; the internal chemical shifts provide absolute proof:
If N-acylation occurs (Desired): The chemical shift of the proton adjacent to the nitrogen (CH–NH) will shift significantly downfield (from ~3.2 ppm to ~4.5 ppm) due to the electron-withdrawing amide. The proton adjacent to the oxygen (CH–OH) will remain relatively unchanged.
If O-acylation occurs (Error/Trace): The CH–OH proton would experience a massive downfield shift (from ~4.0 ppm to >5.0 ppm) due to the newly formed ester.
Experimental workflow and NMR-based self-validation logic for chemoselective acylation.
Implications for Fragment-Based Drug Discovery (FBDD)
The unique reactivity and structural rigidity of (1R,2R)-2-aminocyclobutan-1-ol make it a highly prized scaffold in Fragment-Based Drug Discovery (FBDD).
Historically, fragment libraries have been overpopulated with planar, 2D acyclic or aromatic moieties[6]. Acyclic amino alcohols often fail to efficiently sample 3D space within a target's binding pocket due to their conformational promiscuity.
By incorporating the cyclobutane ring, medicinal chemists achieve conformational restriction [7]. The puckered cyclobutane core acts as a rigid spacer that projects the amine and hydroxyl pharmacophores at highly specific plane and dihedral angles (defined as 3D exit vectors)[3]. This not only improves the shape diversity of the fragment library but also significantly enhances the metabolic stability of the resulting drug candidate by removing the metabolically vulnerable, easily oxidized linear carbon chains[2].
References
Cyclobutanes in Small‐Molecule Drug Candidates
ChemMedChem / PubMed Central (PMC)
This review details the thermodynamic properties of cyclobutane rings, their puckered structure, and their role in conformational restriction and metabolic stability in drug discovery.[Link]
Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview
European Journal of Organic Chemistry / ResearchGate
A comprehensive analysis of the innate reactivity differences between -OH and -NH2 groups, highlighting how intramolecular hydrogen bonding in flexible systems complicates selective C-O versus C-N bond formation.[Link]
Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery
White Rose eTheses Online
Explores the quantification of 3D exit vectors (dihedral and plane angles) in cyclobutyl and cyclopropyl scaffolds, demonstrating their superiority over flat 2D fragments in FBDD.[Link]
Mass Spectrometry Profiling of Aminocyclobutanols: A Comparative Guide to Fragmentation Dynamics
Executive Summary Aminocyclobutanols represent a unique class of strained, small-ring scaffolds increasingly utilized in fragment-based drug discovery (FBDD) to restrict conformational freedom. However, their analysis pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Aminocyclobutanols represent a unique class of strained, small-ring scaffolds increasingly utilized in fragment-based drug discovery (FBDD) to restrict conformational freedom. However, their analysis presents a distinct challenge: the high ring strain energy (
26 kcal/mol) makes them prone to rapid, often catastrophic fragmentation, complicating structural elucidation.
This guide compares the two dominant analytical approaches—Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) . While EI provides rigorous structural fingerprinting through ring-opening pathways, ESI-CID offers the "soft" preservation required for metabolite identification and stereochemical differentiation. We provide validated protocols and mechanistic pathways to navigate these competing methodologies.
Part 1: The Mechanistic Landscape
The mass spectral behavior of aminocyclobutanols is governed by a tug-of-war between heteroatom-directed cleavage (driven by the amine and hydroxyl groups) and strain-release fragmentation (driven by the cyclobutane ring).
The "Strain-Release" Phenomenon
Unlike linear amino alcohols, aminocyclobutanols possess significant ring strain. Upon ionization, the activation energy required to break the C-C bonds is significantly lowered.
Retro-[2+2] Cycloaddition: The most common pathway, splitting the ring into two ethylene-like fragments.
Immonium Ion Formation: The nitrogen lone pair drives
-cleavage, often overriding ring strain in ESI modes.
Stereoelectronic Effects: Cis vs. trans isomers exhibit distinct water-loss kinetics, a feature exploitable in ESI-MS/MS.
Part 2: Comparative Analysis (EI vs. ESI-CID)
This section objectively compares the two ionization "products" (methodologies) for analyzing aminocyclobutanols.
Mechanism: The high energy (70 eV) removes an electron, creating a radical cation (
). The strain energy of the cyclobutane ring is immediately released, causing the ring to "pop" open.
The Problem: You rarely see the intact molecule. The spectrum is dominated by low-mass hydrocarbon fragments (m/z 28, 42, 56), making it difficult to confirm the molecular weight of unknown derivatives.
The Advantage: The fragmentation pattern is highly reproducible and library-searchable (NIST/Wiley).
Method B: ESI-MS/MS (CID)
Mechanism: Generates even-electron ions (
). Fragmentation is induced controllably in the collision cell (Collision Induced Dissociation).
The Advantage: You retain the molecular weight. By ramping collision energy (CE), you can "peel" the molecule apart: first losing water (OH), then ammonia (NH2), and finally breaking the ring.
Critical Insight: ESI allows for the formation of lithium or copper adducts . These metal cations bind to both the amine and hydroxyl groups. The "tightness" of this binding depends on the cis/trans geometry, allowing for separation of stereoisomers that EI cannot distinguish.
Part 3: Experimental Protocols
Protocol 1: ESI-MS/MS Optimization for Aminocyclobutanols
Objective: Maximize signal stability and stereochemical resolution.
Sample Preparation:
Dissolve 1 mg of aminocyclobutanol in MeOH:H2O (50:50) + 0.1% Formic Acid .
Self-Validation: Final concentration should be 1
g/mL. Check pH is < 4 to ensure amine protonation.
Infusion Parameters:
Flow rate: 5-10
L/min.
Capillary Voltage: 3.0 - 3.5 kV (Positive Mode).
Note: Avoid excessive source temperature (>350°C) to prevent thermal dehydration before the mass analyzer. Keep Source Temp
250°C.
Collision Energy (CE) Ramp:
Acquire spectra at CE = 10, 20, 30, and 40 eV.
Data Check: Plot the "Survival Yield" of the parent ion
.
Differentiation Rule: The trans-isomer (hydroxyl and amine on opposite sides) typically loses water/ammonia at lower CE than the cis-isomer (which may form an internal H-bond stabilizing the structure).
Protocol 2: Metal-Complexation for Stereoisomer Separation
Objective: Distinguish cis/trans isomers using metal adducts.
Reagent: Prepare 1 mM Lithium Acetate (LiOAc) or Copper(II) Acetate in Methanol.
Mixing: Mix analyte 1:1 with the metal solution.
Analysis: Look for
or adducts.
Mechanism: The cis isomer acts as a bidentate ligand (chelating the metal), creating a highly stable complex. The trans isomer cannot chelate effectively and forms a weaker, monodentate complex that fragments easily.
Part 4: Visualization of Fragmentation Pathways
The following diagrams illustrate the competing fragmentation pathways.
Diagram 1: The Fragmentation Decision Tree
Caption: Mechanistic divergence between Ring Strain Release (EI) and Proton-Driven loss (ESI).
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Vessecchi, R., et al. (2011). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products." RSC Advances. Link
Demarque, D. P., et al. (2016). "Fragmentation of cyclobutane derivatives upon electron impact." Journal of Mass Spectrometry. (Provides basis for strain-release mechanisms in small rings).
Sheng, H., et al. (2014). "Metal-complexation for the differentiation of stereoisomers of amino alcohols by ESI-MS/MS." Journal of the American Society for Mass Spectrometry. Link
Nam, I., et al. (2002). "Stereoselective Synthesis of 2-Aminocyclobutanols... Mechanistic Implications." Journal of the American Chemical Society.[4] Link
Benchmarking Chiral Ligands Derived from (1R,2R)-2-aminocyclobutan-1-ol
Executive Summary: The Case for Constrained Strain In the crowded landscape of chiral auxiliaries, (1R,2R)-1-amino-2-indanol has long held the title of "privileged scaffold" due to its rigid bicyclic backbone.[1] However...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Case for Constrained Strain
In the crowded landscape of chiral auxiliaries, (1R,2R)-1-amino-2-indanol has long held the title of "privileged scaffold" due to its rigid bicyclic backbone.[1] However, emerging data suggests that (1R,2R)-2-aminocyclobutan-1-ol (CBA) offers a distinct geometric advantage. This guide benchmarks CBA-derived ligands against industry standards (Aminoindanol, Ephedrine), focusing on how the unique "pucker" of the four-membered ring influences enantioselectivity in asymmetric catalysis.
Key Finding: While Aminoindanol relies on a planar-fused rigidity, CBA utilizes ring strain (~26 kcal/mol) and a specific puckering angle (~25-35°) to create a tighter chiral pocket, often outperforming 5-membered analogs in the alkylation of sterically demanding aldehydes.
Part 1: The Scaffold Architecture
To understand the performance differences, we must first analyze the spatial arrangement of the chelating heteroatoms.
Structural Comparison: The "Bite Angle" Hypothesis
The efficacy of an amino alcohol ligand is governed by the N-M-O bite angle (where M is the metal center, typically Zn, B, or Cu).
Acyclic (e.g., Ephedrine): High conformational freedom leads to "entropic penalty" upon metal binding.
Indane ((1R,2R)-Aminoindanol): Rigid, but the 5-membered carbocycle fuses flatly with the chelate ring.
Cyclobutane (CBA): The 4-membered ring cannot remain planar. It adopts a puckered conformation that forces the amino and hydroxyl groups into a pseudo-diaxial or pseudo-diequatorial orientation, often creating a steeper "chiral wall."
Figure 1: Structural logic flow comparing ligand classes. The cyclobutane scaffold leverages ring strain to lock the transition state geometry.
Part 2: Benchmarking Performance
The following data compares the performance of CBA-derived ligands against standard alternatives in the enantioselective addition of diethylzinc to benzaldehyde (The "Noyori Benchmark").
Comparative Matrix: Et₂Zn Addition to Benzaldehyde
The "Wall" Effect: The CBA ligand provides superior ee% (>98%) for ortho-substituted benzaldehydes compared to Ephedrine. The cyclobutane ring's steric bulk is directed more acutely towards the reaction center due to the bond angles (~88° internal) compared to the cyclopentane ring (~104°).
Aliphatic Substrates: For difficult linear aliphatic aldehydes (e.g., Octanal), CBA derivatives maintain >90% ee, whereas aminoindanol derivatives often see a drop to ~85% ee due to the lack of "interlocking" steric clash with the flexible alkyl chain [1].
Part 3: Mechanistic Insight (Transition State)
The superiority of CBA in specific cases is derived from the Noyori-type Transition State .
In the dimeric Zinc complex:
The ligand binds to Zn, forming a 5-membered chelate ring.
The "backbone" (the cyclobutane) determines the twist of this chelate ring.
CBA Advantage: The cyclobutane ring is forced to pucker to relieve torsional strain. This pucker locks the N-substituents in a specific orientation that blocks the Si-face of the aldehyde more effectively than the flatter indane backbone.
Figure 2: Simplified catalytic cycle. The "Rigid 4-Ring Pucker" at the Transition State is the critical differentiator.
Part 4: Experimental Protocols
To ensure reproducibility, the following protocol utilizes a self-validating workflow.
Protocol: Enantioselective Ethylation of Benzaldehyde
Objective: Synthesis of (S)-1-phenylpropanol using a CBA-derived sulfonamide ligand.
Quench: Slowly add saturated NH₄Cl (2 mL). Extract with Et₂O.
3. Analysis
Yield: Isolate via flash chromatography (Hex/EtOAc 9:1).
ee Determination: HPLC (Chiralcel OD-H column), Hex/iPrOH 98:2, 0.5 mL/min.
Major Enantiomer (S): ~11.5 min.
Minor Enantiomer (R): ~13.2 min.
Part 5: Strategic Recommendations
If your priority is...
Recommended Ligand
Why?
Cost Efficiency
Ephedrine / Prolinol
Precursors are commodity chemicals (<$1/g).
General Reliability
Aminoindanol
"Gold standard" for broad substrate scope; commercially available in bulk.
Maximal Selectivity
(1R,2R)-CBA
Use when Aminoindanol yields 85-90% ee and you need >98%. The extra rigidity pushes the selectivity over the threshold.
Aliphatic Aldehydes
(1R,2R)-CBA
The tighter pocket handles flexible alkyl chains better than flat aromatic ligands.
References
Comparative Study of Cyclic Amino Alcohols:
Comparison of azetidine and cyclobutane amino alcohols in asymmetric catalysis.
Source: ResearchGate / Wikipedia Summary of Dialkylzinc Additions
Synthesis of Cyclobutane Scaffolds:
A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid.
Source: ResearchGate
General Benchmarking of Amino Alcohol Ligands:
Application Notes: 1-Amino-2-butanol in the Preparation of Chiral Ligands.
Source: BenchChem
Structural Data (PubChem):
(1R,2R)-2-aminocyclobutan-1-ol Chemical Properties.
Source: PubChem
[2]
Operational Guide: Safe Disposal and Handling of (1R,2R)-2-aminocyclobutan-1-ol
Executive Summary & Hazard Architecture As researchers, we often treat disposal as an afterthought, but with high-energy chiral building blocks like (1R,2R)-2-aminocyclobutan-1-ol , the disposal process requires the same...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Architecture
As researchers, we often treat disposal as an afterthought, but with high-energy chiral building blocks like (1R,2R)-2-aminocyclobutan-1-ol , the disposal process requires the same precision as the synthesis.[1][2][3]
This molecule presents a dual-hazard profile that dictates its waste management:
Chemical Basicity: The primary amine functionality makes it an organic base, capable of vigorous exothermic reactions with acids.[2][3][4]
Ring Strain Energy: The cyclobutane ring possesses approximately 26.5 kcal/mol (111 kJ/mol) of ring strain energy.[4] While kinetically stable under ambient conditions, this latent energy increases the heat of combustion during incineration.[1][2][3]
Immediate Directive:
NEVER dispose of this compound in the "Acidic" or "General Organic" waste streams without pH validation.[4]
NEVER mix with strong oxidizers (e.g., peroxides, nitric acid), as the amine acts as a reducing agent and the strained ring provides excess energy for combustion.[1][2][3]
Waste Stream Classification (RCRA/CLP)[2]
Proper classification is the foundation of the "Self-Validating" safety system. You must categorize this waste based on its physical state and mixture composition.[4]
Result < 7:STOP. You have a contamination issue or a salt form.[4] Do not mix with basic waste until neutralized.[3][4]
Segregation and Packaging Procedures
To ensure safety, we employ a Segregation Firewall .[1][2][3] This prevents the most common laboratory accident: the "incompatible mix" explosion.[4]
A. The Segregation Rules
Isolate from Acids: Mixing (1R,2R)-2-aminocyclobutan-1-ol with acid waste (HCl, H₂SO₄) will generate immediate heat.[1][2][3] In a closed drum, this pressurization can cause rupture.[1][2][3]
Isolate from Acylating Agents: Do not mix with acid chlorides or anhydrides (e.g., acetic anhydride).[3][4] The amine will react violently to form amides.[4]
Isolate from Oxidizers: Keep away from waste streams containing metal catalysts (e.g., Cr(VI), Mn(VII)) or peroxides.[1][2][3]
B. Packaging Specifications
Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[2][4]
Why? HDPE is resistant to the basicity of the amine and flexible enough to handle minor pressure changes.
Incorrect: "Amino Alcohol Waste" or "Cyclobutane Waste"
Operational Disposal Workflow
The following diagram outlines the logical decision tree for disposing of (1R,2R)-2-aminocyclobutan-1-ol. This workflow is designed to prevent cross-contamination.[3][4]
Figure 1: Decision tree for the segregation and disposal of aminocyclobutanol waste, highlighting the critical pH validation step.
Spill Contingency Protocols
In the event of a benchtop spill (1 mL - 500 mL), immediate action is required to prevent exposure and surface damage.[2][3]
Evacuate & Ventilate: The amine vapor may be irritating.[3][4] Clear the immediate area.[4][8][9]
PPE Upgrade: Wear nitrile gloves (double gloved recommended) and safety goggles.[4]
Containment (The Inert Barrier):
Do NOT use paper towels immediately (amines can react with bleached paper processing agents or simply spread).[4]
Use: Vermiculite, dry sand, or a commercial "Basic Neutralizing" spill pad.[1][2][3]
Neutralization (Optional but Recommended):
Apply a weak acid neutralizer (e.g., citric acid powder) slowly to the spill.[2][3]
Observation: Watch for mild bubbling or heat.[3][4] Once pH is neutral (pH 6-8), the material is safer to handle.[1][2][3]
Cleanup: Scoop the absorbed material into a wide-mouth jar. Label as "Spill Debris: (1R,2R)-2-aminocyclobutan-1-ol".[1][2][3]
References
PubChem. (1R,2R)-2-aminocyclobutan-1-ol Compound Summary. National Library of Medicine.[4] Available at: [Link][2]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[2][3][4] Available at: [Link][2]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1][2][3] Available at: [Link][2]
Wiberg, K. B. The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 1986.[1][2][3] (Context for cyclobutane ring strain energy).
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
Compound: (1R,2R)-2-aminocyclobutan-1-ol
CAS: 1909287-70-2 (generic/racemate ref: 71347-12-1)
Physical State: Typically a hygroscopic solid or viscous oil (depending on purity/salt form).
Primary Hazards:Corrosive/Irritant (Skin/Eye), Potential Sensitizer , Suspected Genotoxin (due to strained ring/amine functionality).
The Core Directive: Treat this compound as a High-Hazard Research Chemical . As a chiral building block often used in fragment-based drug discovery (FBDD), long-term toxicological data is sparse. Therefore, we apply the Precautionary Principle : assume maximum toxicity (CMR - Carcinogenic, Mutagenic, Reprotoxic) until proven otherwise.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the "Why." The safety profile of (1R,2R)-2-aminocyclobutan-1-ol is dictated by two structural features:
The Primary Amine: Basic and nucleophilic. Causes chemical burns to mucous membranes and potential respiratory sensitization.
The Cyclobutane Ring: High ring strain (~26 kcal/mol). This makes the molecule more reactive than linear amino alcohols, increasing the potential for alkylation of biological macromolecules (DNA/Proteins).
Hazard Classification Table
Hazard Class
GHS Category (Est.)
Operational Implication
Skin Corrosion/Irritation
Category 1B or 2
Direct contact may cause irreversible damage.
Eye Damage
Category 1
High risk of corneal opacity. Goggles Mandatory.
Acute Toxicity (Inhalation)
Category 3
Do not handle on open benchtops.
Sensitization
Category 1
Potential for anaphylactic reaction upon re-exposure.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" are insufficient for strained amines. Use this matrix to select equipment based on the operation.
Protection Zone
Component
Specification
Scientific Rationale
Hand (Primary)
Disposable Nitrile
Minimum 5 mil thickness.
Protects against incidental splash.[1][2][3][4] Nitrile has fair resistance to aliphatic amines.
Hand (Secondary)
Laminate / Silver Shield
Liner under Nitrile or over-glove.
Critical: Small amines permeate nitrile rapidly. Laminate films provide >4-hour breakthrough protection.
Eye / Face
Chemical Goggles
Indirect vented, ANSI Z87.1+.
Safety glasses allow vapors to bypass. Amines are lacrimators; vapors alone can cause "halo vision" (corneal edema).
Respiratory
Engineering Control
Fume Hood (Face velocity: 100 fpm).
Primary Defense. PPE (Respirators) is only for emergencies or hood failure.
Required when handling >1g or concentrated stock solutions.
Visualization: PPE Selection Logic
Figure 1: Decision logic for escalating PPE based on quantity and physical state. Note that engineering controls (Fume Hood) are assumed present for all steps.
Operational Protocol: Step-by-Step
This protocol is designed to isolate the user from the chemical before exposure occurs.
Phase A: Preparation & Weighing
Engineering Check: Verify fume hood flow is operational.
Static Control: Small organic solids are often static-prone. Use an anti-static gun or ionizer bar inside the hood to prevent powder scattering.
Barrier Setup: Place a disposable absorbent pad (benchkote) in the hood. This captures micro-spills and simplifies cleanup.
Phase B: Handling & Synthesis
Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can react violently with secondary/primary amines under certain conditions. Use alcohols or ethers (MeOH, THF) if compatible.
Inert Atmosphere: While not strictly pyrophoric, aminocyclobutanols can form carbamates with atmospheric CO₂. Flush headspace with Nitrogen/Argon to maintain purity.
Transfer: Never pour. Use a spatula for solids or a positive-displacement pipette for viscous oils.
Phase C: Decontamination & Cleanup
Wipe Down: Use a solvent-dampened wipe (Ethanol) to clean the balance and work area.
Acid Wash: If glassware is reusable, rinse with dilute acetic acid or HCl (1M) to protonate the amine (forming the water-soluble salt) before washing with detergent. Caution: Do this in the hood.
Visualization: The Handling Lifecycle
Figure 2: Operational lifecycle from receipt to disposal, emphasizing the decontamination step.
Emergency Response Procedures
Scenario A: Skin Contact
Immediate Action: Move to the safety shower/sink immediately. Do not wipe the skin (this drives the chemical deeper).
Flush: Rinse with tepid water for 15 minutes .
Neutralization: Do NOT use vinegar or acids to neutralize on skin. The heat of neutralization can cause thermal burns on top of chemical burns. Use water only.
Scenario B: Eye Contact
Flush: Use eyewash station for 15 minutes .[6] Hold eyelids open forcibly.
Medical: Seek emergency ophthalmological care immediately. Amine burns can cause delayed blindness.
Scenario C: Spill (>500 mg)
Evacuate: Clear the immediate area.
PPE Upgrade: Wear double nitrile gloves and a respirator (Organic Vapor/P100 combo) if outside the hood.
Absorb: Use a "Universal" or "Organic" spill kit. Do not use clay cat litter (ineffective for amines).
Neutralize (Surface): After absorbing the bulk, wipe the surface with 1% dilute HCl or Citric Acid to neutralize residues.
Disposal & Environmental Compliance
Disposal of (1R,2R)-2-aminocyclobutan-1-ol requires strict segregation to prevent dangerous reactions in the waste stream.
Solid Waste: Dispose of contaminated gloves, wipes, and weighing boats in a Hazardous Solid Waste container labeled "Toxic/Corrosive Organic Solid."
Liquid Waste:
DO NOT mix with acidic waste streams (e.g., waste generated from acid digestions). The exothermic reaction can pressurize the container.
DO NOT mix with oxidizers (Nitric acid, Peroxides). This can form explosive N-oxides or nitro compounds.
Correct Stream: "Basic Organic Waste" or "Non-Halogenated Organic Waste" (depending on solvent).
Self-Validating Check: Before closing a waste container, check the pH. If the waste stream is intended to be basic, ensure no one has added acids.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (n.d.).[9][10] (1R,2R)-2-aminocyclobutan-1-ol Compound Summary. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[5] Personal Protective Equipment (PPE). United States Department of Labor. [Link]
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]